NHC-diphosphate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O12P2/c13-6-4(3-22-26(20,21)24-25(17,18)19)23-8(7(6)14)12-2-1-5(11-16)10-9(12)15/h1-2,4,6-8,13-14,16H,3H2,(H,20,21)(H,10,11,15)(H2,17,18,19)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSZLCQPBIHOHF-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1NO)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O12P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Symbiotic Relationship of N-Heterocyclic Carbene (NHC) Catalysis and Thiamine Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the profound and synergistic relationship between synthetic N-heterocyclic carbene (NHC) catalysis and the biological catalysis mediated by thiamine diphosphate (ThDP). The principles of biomimicry are central to this connection, where the reactivity of the thiamine cofactor in enzymatic systems has inspired the development of a powerful class of organocatalysts. This guide will delve into the core mechanisms, provide a comparative analysis of their catalytic efficiencies, detail key experimental protocols, and visualize the intricate catalytic cycles.
Core Principles: A Shared Catalytic Motif
The catalytic activity of both NHC catalysts and ThDP-dependent enzymes hinges on a common reactive species: an N-heterocyclic carbene. In biological systems, ThDP, the active form of vitamin B1, is the quintessential biocatalyst for a variety of crucial metabolic reactions, including the processing of carbohydrates and amino acids. The key to its function lies in the acidic proton at the C2 position of its thiazolium ring. Within the enzyme's active site, this proton is abstracted to generate a nucleophilic carbene, also known as an ylide.[1][2] This enzymatic carbene is the workhorse of ThDP-dependent catalysis.
Synthetic NHCs are stable, isolable carbenes that are designed to replicate the catalytic prowess of the thiazolium moiety of ThDP.[1] The groundbreaking work of Breslow in elucidating the mechanism of thiamine action paved the way for the development of NHC organocatalysis.[1] This field of catalysis leverages the ability of NHCs to act as potent nucleophiles, most notably in effecting "umpolung" or the reversal of polarity of carbonyl compounds.
The Catalytic Cycle: A Tale of Two Systems
The catalytic cycles of both NHC- and ThDP-mediated reactions share a common mechanistic pathway, most famously exemplified by the benzoin condensation. The central player in this cycle is the Breslow intermediate , a key species that embodies the concept of umpolung.
The generalized catalytic cycle can be broken down into the following key steps:
-
Carbene Formation: In ThDP-dependent enzymes, the protein environment facilitates the deprotonation of the C2-proton of the thiazolium ring to form the active carbene.[3] For synthetic NHCs, the free carbene is typically generated in situ from an azolium salt precursor by the action of a base.
-
Nucleophilic Attack and Breslow Intermediate Formation: The nucleophilic carbene attacks the carbonyl carbon of an aldehyde, forming a tetrahedral intermediate. A subsequent proton transfer leads to the formation of the Breslow intermediate, an enaminol species. This intermediate is the cornerstone of both catalytic systems, as it transforms the formerly electrophilic carbonyl carbon into a nucleophilic center.
-
Reaction with an Electrophile: The nucleophilic Breslow intermediate can then react with a variety of electrophiles. In the classic benzoin condensation, this electrophile is a second molecule of the aldehyde.
-
Product Formation and Catalyst Regeneration: Following the addition to the electrophile, a series of steps leads to the release of the product and the regeneration of the active carbene catalyst, thus completing the catalytic cycle.
While the fundamental steps are analogous, a key difference lies in the reaction environment. ThDP-dependent enzymes provide a highly structured and chiral active site that precisely orients the substrates and cofactor, leading to remarkable rate accelerations and stereoselectivity.[3] In contrast, synthetic NHC catalysis offers greater flexibility in terms of reaction conditions, solvents, and the ability to tune the steric and electronic properties of the catalyst for a desired outcome.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the benzoin condensation mediated by both a generic NHC and ThDP.
References
- 1. Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions | Semantic Scholar [semanticscholar.org]
- 2. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
N-Heterocyclic Carbene Precursors as Platforms for Phosphate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic carbenes (NHCs) are a powerful class of organocatalysts. However, it is their cationic precursors, imidazolium salts, that have garnered significant attention as versatile receptors for anionic species, including biologically crucial phosphates. This technical guide delves into the core principles of phosphate recognition using imidazolium-based systems. We provide a comprehensive overview of the synthesis of functionalized imidazolium receptors, detailed experimental protocols for evaluating anion binding, and a summary of quantitative binding data. The guide explores the underlying signaling pathways and experimental workflows through detailed diagrams, offering a practical resource for researchers interested in developing novel anion sensors and exploring the intersection of NHC chemistry and molecular recognition.
Introduction: From NHC Catalysis to Anion Recognition
N-Heterocyclic carbenes (NHCs) are highly reactive, neutral species featuring a divalent carbon atom within a heterocyclic ring. Their strong σ-donating properties have established them as exceptional ligands in organometallic chemistry and as potent organocatalysts for a wide array of chemical transformations.
The synthesis of NHCs typically involves the deprotonation of their corresponding cationic precursors, most commonly imidazolium salts. These imidazolium cations possess unique electronic properties that make them ideal candidates for molecular recognition. The C2-proton of the imidazolium ring is particularly acidic, rendering it a strong hydrogen bond donor. This, combined with the overall positive charge of the heterocycle, allows for potent electrostatic and hydrogen-bonding interactions with anionic guest molecules.
While the free carbene is the active species in catalysis, the imidazolium salt precursor serves as the primary recognition unit in the context of anion sensing. This guide will focus on the design, synthesis, and application of these imidazolium-based systems as receptors for phosphate anions.
Principles of Phosphate Recognition by Imidazolium-Based Receptors
The recognition of phosphate anions by imidazolium-based receptors is primarily driven by a combination of non-covalent interactions:
-
Hydrogen Bonding: The acidic protons on the imidazolium ring, particularly the C2-H, can form strong hydrogen bonds with the oxygen atoms of the phosphate anion. Functionalizing the imidazolium scaffold with additional hydrogen bond donors, such as amide or urea moieties, can further enhance binding affinity and selectivity.
-
Electrostatic Interactions: The positive charge of the imidazolium cation provides a strong electrostatic attraction to the negatively charged phosphate anion.
-
Chelate Effects: Designing receptors with multiple imidazolium units, often within a macrocyclic or pre-organized structure, leads to a cooperative binding effect, significantly increasing the stability of the host-guest complex.
The selectivity for different phosphate species (e.g., H₂PO₄⁻, HPO₄²⁻, P₂O₇⁴⁻) can be tuned by modulating the size, geometry, and charge of the receptor's binding pocket.
Synthesis of Imidazolium-Based Phosphate Receptors
The synthesis of functionalized imidazolium salts for anion recognition typically involves a multi-step process. A common strategy is to first synthesize a core scaffold, often containing signaling units like fluorophores (e.g., anthracene, acridine), and then append the imidazolium moieties.
General Synthetic Strategy
A representative synthetic route involves the following key steps:
-
Synthesis of a Diamine or Dihalide Scaffold: A central molecular unit, often aromatic, is functionalized with two primary amine or halide groups. This scaffold may already contain a chromophore or fluorophore.
-
Functionalization with Imidazole: The scaffold is reacted with imidazole or a substituted imidazole to introduce the heterocyclic rings.
-
Quaternization: The imidazole nitrogen atoms are alkylated to form the final cationic imidazolium receptors.
The following diagram illustrates a generalized workflow for the synthesis of a bis(imidazolium) receptor.
Caption: Generalized workflow for synthesizing bis(imidazolium) anion receptors.
Experimental Protocols
This section provides a detailed, representative experimental protocol for the synthesis of a fluorescent bis(imidazolium) chemosensor and the subsequent evaluation of its phosphate binding properties via fluorescence spectroscopy.
Synthesis of a Bis(imidazolium) Anthracene-based Receptor
This protocol is adapted from methodologies for synthesizing similar anion receptors.
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
1-Methylimidazole
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve 9,10-bis(chloromethyl)anthracene (1.0 mmol) in 50 mL of anhydrous acetonitrile in a round-bottom flask.
-
Add 1-methylimidazole (2.2 mmol) to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, a precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether (3 x 20 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the bis(imidazolium) anthracene receptor as a solid.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anion Binding Studies by Fluorescence Titration
Materials:
-
Synthesized bis(imidazolium) receptor
-
Tetrabutylammonium (TBA) salts of various anions (e.g., H₂PO₄⁻, F⁻, Cl⁻, Br⁻, AcO⁻)
-
Spectroscopic grade acetonitrile
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the receptor in acetonitrile (e.g., 1.0 x 10⁻⁵ M).
-
Prepare stock solutions of the TBA salts of the anions in acetonitrile (e.g., 1.0 x 10⁻³ M).
-
-
Titration Experiment:
-
Place a known volume (e.g., 2.0 mL) of the receptor stock solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the receptor solution (e.g., excitation at 365 nm).
-
Incrementally add small aliquots (e.g., 2-10 µL) of an anion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until no significant change in the fluorescence spectrum is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the dilution effect at each titration point.
-
Plot the change in fluorescence intensity at a specific wavelength versus the concentration of the anion.
-
Use a suitable binding model (e.g., 1:1 Benesi-Hildebrand) to fit the titration data and calculate the association constant (Kₐ).
-
Quantitative Data Presentation
The binding affinities of imidazolium-based receptors for various anions are typically quantified by the association constant (Kₐ), where a higher Kₐ value indicates stronger binding. The following table summarizes representative binding data for a bis(imidazolium) acridine chemosensor with different anions in DMSO.[1]
| Anion Guest (as TBA salt) | Association Constant (Kₐ) / M⁻¹ |
| Pyrophosphate (P₂O₇⁴⁻) | 4.9 x 10⁷ |
| Dihydrogen Phosphate (H₂PO₄⁻) | Significant fluorescence enhancement |
| Fluoride (F⁻) | Weak interaction |
| Chloride (Cl⁻) | Weak interaction |
| Acetate (AcO⁻) | Weak interaction |
Note: Quantitative data for H₂PO₄⁻ was not provided in the reference, but a distinct sensing behavior was reported.
Signaling Pathways and Mechanisms
The binding of a phosphate anion to an imidazolium-based chemosensor induces a change in the sensor's photophysical properties, leading to a detectable signal. Common signaling mechanisms include:
-
Photoinduced Electron Transfer (PET): In some designs, the receptor is non-fluorescent in its free state due to PET from a donor unit to the fluorophore. Anion binding can inhibit this process, "turning on" the fluorescence.
-
Fluorescence Quenching: The interaction with the anion can provide a non-radiative decay pathway for the excited state of the fluorophore, leading to a decrease in fluorescence intensity.
-
Excimer Formation: For receptors containing two fluorophores (e.g., anthracene or pyrene), anion binding can induce a conformational change that brings the fluorophores into close proximity, leading to the formation of an excimer and a new, red-shifted emission band.[2]
The following diagram illustrates a general mechanism for phosphate recognition by a fluorescent bis(imidazolium) sensor leading to a change in the fluorescence signal.
Caption: General mechanism of phosphate sensing by a fluorescent imidazolium receptor.
Conclusion and Future Outlook
While N-heterocyclic carbenes are renowned for their catalytic prowess, their cationic imidazolium precursors have emerged as a highly effective and tunable platform for the recognition of anions, particularly phosphates. The design principles are well-understood, relying on a combination of hydrogen bonding and electrostatic interactions. This guide provides a foundational understanding and practical protocols for researchers aiming to develop novel phosphate sensors.
The future of this field may lie in bridging the gap between the recognition capabilities of imidazolium salts and the catalytic activity of NHCs. One could envision "smart" systems where the binding of a phosphate anion to a receptor unit modulates the activity of a nearby NHC catalytic center, creating a new class of analyte-responsive catalysts. Such developments would have significant implications for diagnostics, environmental monitoring, and the development of stimuli-responsive materials.
References
The Synergy of Carbenes and Phosphines: A Technical Guide to the Coordination Chemistry of NHC-Phosphorus Ligands
For Researchers, Scientists, and Drug Development Professionals
The field of organometallic chemistry has been significantly advanced by the development of sophisticated ligand architectures that fine-tune the properties of metal centers for catalytic and medicinal applications. Among these, N-heterocyclic carbene (NHC)-phosphorus hybrid ligands have emerged as a particularly powerful class, combining the strong σ-donating properties of NHCs with the versatile steric and electronic tunability of phosphines. This technical guide provides an in-depth exploration of the coordination chemistry of these ligands, focusing on their synthesis, structural characteristics, and applications in catalysis, with detailed experimental protocols and visual representations of key processes.
Introduction to NHC-Phosphorus Ligands
NHC-phosphorus ligands are bifunctional molecules that incorporate both an N-heterocyclic carbene and a phosphine moiety within the same framework. This unique combination allows for chelation to a metal center, creating a stable and well-defined coordination environment. The strong M-C(NHC) bond provides a robust anchor, while the phosphine group can be readily modified to modulate the steric bulk and electronic properties of the resulting metal complex. This dual functionality has led to the development of highly efficient catalysts for a variety of cross-coupling and amination reactions.
Synthesis of NHC-Phosphorus Ligands and their Metal Complexes
The synthesis of NHC-phosphorus ligands typically begins with the functionalization of an imidazole or imidazolium salt with a phosphine-containing substituent. The general synthetic strategy involves the preparation of a phosphine-functionalized imidazolium salt, which serves as the ligand precursor.
A common approach involves the reaction of a halo-functionalized phosphine with an N-substituted imidazole. For instance, (2-(chloromethyl)phenyl)diphenylphosphine can be reacted with various imidazoles to yield the corresponding phosphine-functionalized imidazolium salts.
Subsequent coordination to a metal center can be achieved through various methods, including direct reaction of the imidazolium salt with a metal precursor in the presence of a base, or via transmetalation from a silver-NHC intermediate.
Coordination Chemistry and Structural Characterization
The coordination of NHC-phosphorus ligands to transition metals results in the formation of stable chelate complexes. X-ray crystallography has been instrumental in elucidating the structural features of these complexes, providing valuable data on bond lengths, bond angles, and coordination geometries.
Quantitative Data from X-ray Crystallography
The following tables summarize key structural parameters for a selection of Nickel, Palladium, and Gold complexes featuring NHC-phosphine ligands. This data allows for a comparative analysis of the influence of the metal center and ligand substituents on the coordination environment.
| Complex | Metal | M-C(NHC) (Å) | M-P (Å) | C(NHC)-M-P Angle (°) | Reference |
| [Ni(MesNHCPPh2)(allyl)]Cl | Ni | 1.935(3) | 2.1852(9) | 90.58(8) | [1] |
| [Ni(IPr)(PCy3)Br2] | Ni | 1.954(2) | 2.2783(6) | 176.48(6) | [2] |
| [Ni(ItBu)(PCy3)Br2] | Ni | 1.947(3) | 2.2834(8) | 177.18(7) | [2] |
Table 1: Selected Bond Lengths and Angles for Nickel(II)-NHC-Phosphine Complexes.
| Complex | Metal | M-C(NHC) (Å) | M-P (Å) | C(NHC)-M-P Angle (°) | Reference |
| [PdCl2(IPr-PPh2)] | Pd | 2.045(3) | 2.2593(8) | 168.94(7) | |
| [Pd(cinnamyl)Cl(1-Mes-3-{2-(PAd2)phenyl}imidazolidin-2-ylidene)] | Pd | 2.089(3) | 2.298(1) | 94.2(1) |
Table 2: Selected Bond Lengths and Angles for Palladium(II)-NHC-Phosphine Complexes.
| Complex | Metal | M-C(NHC) (Å) | M-P (Å) | C(NHC)-M-P Angle (°) | Reference |
| [Au(IPr)(PPh3)]BF4 | Au | 2.029(3) | 2.2943(8) | 178.54(8) | [3] |
| [Au(ICy)(PPh3)]BF4 | Au | 2.025(4) | 2.291(1) | 177.8(1) | [3] |
Table 3: Selected Bond Lengths and Angles for Gold(I)-NHC-Phosphine Complexes.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative NHC-phosphine ligand precursor and its corresponding nickel and palladium complexes, as well as general procedures for catalytic cross-coupling reactions.
Synthesis of 1-(2-(diphenylphosphino)benzyl)-3-mesitylimidazolium chloride
To a solution of 1-mesitylimidazole (1.0 g, 5.4 mmol) in anhydrous THF (20 mL) is added (2-(chloromethyl)phenyl)diphenylphosphine (1.67 g, 5.4 mmol). The reaction mixture is stirred at room temperature for 24 hours. The resulting white precipitate is collected by filtration, washed with diethyl ether (3 x 10 mL), and dried under vacuum to afford the desired product.
-
Characterization: 1H NMR, 13C NMR, 31P NMR, and mass spectrometry.
Synthesis of [Ni(MesNHCPPh2)(allyl)]Cl
A mixture of [Ni(allyl)Cl]2 (0.1 g, 0.37 mmol) and 1-(2-(diphenylphosphino)benzyl)-3-mesitylimidazolium chloride (0.38 g, 0.74 mmol) in THF (15 mL) is stirred at room temperature for 2 hours. The resulting yellow precipitate is filtered, washed with pentane, and dried under vacuum.[1]
-
Characterization: 1H NMR, 13C NMR, 31P NMR, and elemental analysis.
General Procedure for Suzuki-Miyaura Cross-Coupling[4]
In a glovebox, a vial is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), K3PO4 (2.0 mmol), and the Ni(II)-NHC-phosphine catalyst (0.5-2 mol%). Toluene (2 mL) and water (0.2 mL) are added, and the vial is sealed and heated to the desired temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[5]
In a glovebox, a Schlenk tube is charged with the palladium precatalyst (1-2 mol%), the NHC-phosphine ligand (1-2 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol). Dioxane (2 mL) is added, and the tube is sealed and heated to 80-100 °C for 16-24 hours. After cooling, the reaction mixture is partitioned between water and ethyl acetate. The organic layer is separated, dried over MgSO4, and concentrated. The crude product is purified by flash chromatography.
Applications in Homogeneous Catalysis
The unique properties of NHC-phosphorus ligands have made their metal complexes highly effective catalysts for a range of important organic transformations, most notably Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Cross-Coupling
Nickel complexes of NHC-phosphine ligands have shown remarkable activity in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. The strong σ-donating ability of the NHC ligand facilitates the oxidative addition of the typically unreactive aryl chloride to the nickel center, while the phosphine moiety can be tuned to promote the subsequent transmetalation and reductive elimination steps.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
Palladium complexes bearing NHC-phosphine ligands have proven to be highly versatile and efficient catalysts for the Buchwald-Hartwig amination, enabling the formation of C-N bonds between a wide range of aryl halides and amines. The synergistic effect of the NHC and phosphine components allows for high catalytic turnover numbers and functional group tolerance. The strong σ-donation from the NHC ligand is believed to facilitate the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-limiting step of the catalytic cycle.[4]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The coordination chemistry of NHC-phosphorus ligands is a rapidly evolving field with significant implications for catalysis and beyond. The ability to systematically tune the steric and electronic properties of these hybrid ligands provides a powerful tool for the rational design of highly active and selective metal catalysts. The detailed structural data and experimental protocols presented in this guide offer a valuable resource for researchers seeking to explore and exploit the potential of this versatile ligand class in their own work, from fundamental organometallic studies to the development of novel synthetic methodologies and therapeutic agents.
References
- 1. Phosphine-functionalized NHC Ni(ii) and Ni(0) complexes: synthesis, characterization and catalytic properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Fundamental Properties of NHC-Polyphosphide Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in coordination chemistry, enabling the stabilization of unique and reactive main group element fragments. This technical guide provides a comprehensive overview of the fundamental properties of NHC-polyphosphide complexes, a fascinating class of compounds featuring cages and clusters of phosphorus atoms stabilized by NHC ligands. This document details their synthesis, structure, bonding, and reactivity, with a focus on providing actionable data and experimental insights for researchers in inorganic chemistry, materials science, and drug development. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methodologies are provided. Furthermore, logical workflows for the synthesis of these complexes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Introduction
The chemistry of phosphorus has garnered significant attention due to the element's rich structural diversity and its presence in vital biological molecules and materials. Polyphosphides, which are compounds containing two or more phosphorus atoms, exhibit a wide array of fascinating structures, from simple chains and rings to complex three-dimensional cages. However, many of these polyphosphide anions are highly reactive and require stabilization to be isolated and studied.
N-Heterocyclic carbenes (NHCs) have proven to be exceptional ligands for stabilizing reactive species. Their strong σ-donating ability and tunable steric bulk allow for the formation of stable complexes with a variety of main group elements, including phosphorus. The coordination of NHCs to phosphorus centers can lead to the formation of novel NHC-polyphosphide complexes with unprecedented structures and reactivity. These complexes are not only of fundamental interest in understanding chemical bonding and structure but also hold potential for applications in catalysis, materials science, and as synthons for new phosphorus-containing molecules.
This guide aims to provide a detailed technical overview of the core properties of NHC-polyphosphide complexes, serving as a valuable resource for researchers navigating this exciting and rapidly developing field.
Synthesis of NHC-Polyphosphide Complexes
The synthesis of NHC-polyphosphide complexes typically involves the reaction of a pre-formed metal-NHC complex with a phosphorus source, most commonly white phosphorus (P₄). The choice of metal, NHC ligand, and reaction conditions plays a crucial role in determining the structure of the resulting polyphosphide cluster.
A general synthetic workflow for the preparation of NHC-polyphosphide complexes is illustrated below.
Structural Properties and Bonding
NHC-polyphosphide complexes exhibit a remarkable diversity of structures, ranging from simple adducts to complex cage and cluster compounds. The nature of the NHC ligand, particularly its steric bulk, plays a significant role in directing the assembly of the polyphosphide framework.
Quantitative Structural Data
The following tables summarize key structural parameters obtained from single-crystal X-ray diffraction studies of representative NHC-polyphosphide complexes.
Table 1: Selected Bond Lengths in NHC-Polyphosphide Complexes
| Complex | P-P Bond Lengths (Å) | M-P Bond Lengths (Å) | M-CNHC Bond Lengths (Å) | Reference |
| [(IPr)Ni(η³-P₃)] | 2.135(1) - 2.146(1) | 2.238(1) - 2.254(1) | 1.933(3) | [1] |
| [(IMes)₂Ni₂(μ₂-η²,η²-P₂)] | 2.053(1) | 2.185(1) - 2.201(1) | 1.945(2) - 1.951(2) | [2] |
| [(IPr)Cu(η¹-P₄)] | 2.189(2) - 2.234(2) | 2.298(1) | 1.921(4) | [3] |
| [(SIDep)Au(η¹-P₅)] | 2.176(3) - 2.218(3) | 2.345(1) | 2.031(7) | [4] |
Table 2: Selected Bond Angles in NHC-Polyphosphide Complexes
| Complex | P-P-P Bond Angles (°) | P-M-P Bond Angles (°) | CNHC-M-P Bond Angles (°) | Reference |
| [(IPr)Ni(η³-P₃)] | 59.8(1) - 60.2(1) | 57.9(1) | 108.9(1) - 110.2(1) | [1] |
| [(IMes)₂Ni₂(μ₂-η²,η²-P₂)] | - | 54.3(1) | 115.6(1) - 120.3(1) | [2] |
| [(IPr)Cu(η¹-P₄)] | 87.9(1) - 92.1(1) | - | 118.7(1) | [3] |
| [(SIDep)Au(η¹-P₅)] | 101.5(1) - 104.3(1) | - | 175.4(2) | [4] |
Note: IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; SIDep = 1,3-bis(2,6-diethylphenyl)imidazolidin-2-ylidene.
Bonding
The bonding in NHC-polyphosphide complexes can be described by a combination of covalent interactions between phosphorus atoms and dative interactions between the polyphosphide ligand and the metal-NHC fragment. The NHC ligand acts as a strong σ-donor, increasing the electron density on the metal center, which in turn can engage in back-bonding with the π-acceptor orbitals of the polyphosphide unit. This metal-to-ligand back-donation is crucial for the stabilization of the often electron-deficient polyphosphide cages.
Spectroscopic Properties
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of NHC-polyphosphide complexes in solution. The chemical shifts and coupling constants provide valuable information about the connectivity and the chemical environment of the phosphorus atoms within the cluster.
Table 3: ³¹P NMR Spectroscopic Data for Selected NHC-Polyphosphide Complexes
| Complex | Solvent | Chemical Shifts (δ, ppm) | Coupling Constants (JPP, Hz) | Reference |
| [(IPr)Ni(η³-P₃)] | Toluene-d₈ | 154.2 (t), -12.3 (d) | 287 | [1] |
| [(IMes)₂Ni₂(μ₂-η²,η²-P₂)] | Benzene-d₆ | 289.1 (s) | - | [2] |
| [(IPr)Cu(η¹-P₄)] | THF-d₈ | 25.1 (m), -150.3 (m) | 215, 185 | [3] |
| [(SIDep)Au(η¹-P₅)] | CD₂Cl₂ | 120.5 (m), 85.1 (m), -25.4 (m) | 250, 235, 210 | [4] |
Reactivity
The reactivity of NHC-polyphosphide complexes is a burgeoning area of research. These complexes can undergo a variety of transformations, including ligand substitution, cluster expansion, and reactions with electrophiles and nucleophiles. The phosphorus cage can be functionalized, offering pathways to new organophosphorus compounds.
A key aspect of their reactivity is the activation of the P-P bonds within the polyphosphide framework. This can be harnessed for the controlled degradation of white phosphorus into smaller, more synthetically useful phosphorus fragments.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a representative NHC-polyphosphide complex.
Synthesis of [(IPr)Ni(η³-P₃)]
Materials:
-
[Ni(COD)₂] (COD = 1,5-cyclooctadiene)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
White phosphorus (P₄)
-
Anhydrous toluene
-
Anhydrous pentane
-
All manipulations should be carried out under an inert atmosphere of argon or nitrogen using standard Schlenk line or glovebox techniques.
Procedure:
-
Synthesis of the NHC ligand (IPr): In a glovebox, a solution of IPr·HCl (1.00 g, 2.35 mmol) in anhydrous toluene (20 mL) is treated with KHMDS (0.47 g, 2.35 mmol) at room temperature. The mixture is stirred for 2 hours, during which a white precipitate of KCl forms. The solution is filtered through a cannula to remove the KCl, and the resulting pale-yellow solution of free IPr is used directly in the next step.
-
Synthesis of the [(IPr)Ni(COD)] precursor: To the freshly prepared solution of IPr in toluene, [Ni(COD)₂] (0.65 g, 2.35 mmol) is added in one portion at room temperature. The reaction mixture is stirred for 4 hours, during which the color changes to a deep red. The solvent is removed under reduced pressure, and the resulting red solid is washed with cold pentane (3 x 10 mL) and dried in vacuo to yield [(IPr)Ni(COD)] as a red powder.
-
Synthesis of [(IPr)Ni(η³-P₃)]: A solution of [(IPr)Ni(COD)] (0.50 g, 0.84 mmol) in anhydrous toluene (15 mL) is prepared in a Schlenk flask. To this solution, a solution of white phosphorus (P₄) (0.11 g, 0.89 mmol of P) in toluene (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 12 hours, during which the color changes from red to dark brown.
-
Isolation and Purification: The solvent is removed under reduced pressure to give a dark brown solid. The solid is extracted with pentane (20 mL) and filtered. The filtrate is concentrated to approximately 5 mL and stored at -30 °C for 24 hours to induce crystallization. Dark brown crystals of [(IPr)Ni(η³-P₃)] are collected by filtration, washed with a small amount of cold pentane, and dried in vacuo.
Characterization:
-
³¹P{¹H} NMR (Toluene-d₈, 162 MHz): δ 154.2 (t, JPP = 287 Hz, 1P), -12.3 (d, JPP = 287 Hz, 2P).
-
¹H NMR (Toluene-d₈, 400 MHz): Signals corresponding to the IPr ligand.
-
¹³C{¹H} NMR (Toluene-d₈, 101 MHz): Signals corresponding to the IPr ligand and the carbene carbon.
Conclusion and Outlook
The field of NHC-polyphosphide chemistry has witnessed significant growth in recent years, driven by the remarkable ability of NHC ligands to stabilize a diverse array of phosphorus clusters. This guide has provided a comprehensive overview of the fundamental properties of these complexes, including their synthesis, structure, bonding, and reactivity. The presented quantitative data, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers interested in this area.
Future research in this field is expected to focus on several key areas:
-
Exploration of new metal-NHC combinations: The use of different transition metals and tailored NHC ligands will undoubtedly lead to the discovery of novel polyphosphide structures with unique properties.
-
Functionalization of polyphosphide cages: The development of methods to selectively functionalize the P-P and P-H bonds within the polyphosphide framework will open up new avenues for the synthesis of complex organophosphorus molecules.
-
Catalytic applications: The reactivity of the P-P bonds in these complexes suggests their potential as catalysts or pre-catalysts for a variety of chemical transformations.
-
Materials science: The unique electronic and structural properties of NHC-polyphosphide complexes make them promising candidates for the development of new functional materials.
As our understanding of the fundamental principles governing the formation and reactivity of these fascinating compounds continues to grow, we can anticipate exciting new discoveries and applications in the years to come.
References
Bio-inspired NHC Catalysis: A Technical Guide to Mimicking Thiamine Diphosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating field of bio-inspired N-heterocyclic carbene (NHC) catalysis, focusing on its mimicry of the crucial biological cofactor, thiamine diphosphate (ThDP). NHCs have emerged as powerful organocatalysts, enabling a wide range of chemical transformations with applications in complex molecule synthesis and drug discovery.[1] This guide delves into the core principles of NHC catalysis, presents quantitative data for key reactions, provides detailed experimental protocols, and visualizes the underlying mechanisms and workflows.
The Thiamine Diphosphate Analogy: Nature's Umpolung Catalysis
Thiamine diphosphate (ThDP), a derivative of vitamin B1, is a vital cofactor in enzymatic reactions that involve the cleavage and formation of carbon-carbon bonds. A key feature of ThDP-dependent enzymes is their ability to effect "umpolung" or polarity reversal of a carbonyl carbon, transforming it from an electrophile into a nucleophile. This is achieved through the formation of a key intermediate known as the Breslow intermediate.[2][3]
N-heterocyclic carbenes, with their nucleophilic carbene carbon, are synthetic analogues of the thiazolium ring of ThDP.[4] They replicate the catalytic activity of ThDP by stabilizing an acyl anion equivalent, the synthetic Breslow intermediate, thereby enabling a host of valuable chemical transformations that are otherwise challenging to achieve.[2] This biomimetic approach has led to the development of powerful catalytic systems for reactions such as the benzoin condensation and the Stetter reaction.[5]
Core Mechanistic Principles: The Catalytic Cycle
The catalytic cycle of NHC-catalyzed reactions, in mimicry of ThDP, generally proceeds through the following key steps, as illustrated for the benzoin condensation:
-
Carbene Generation: The active NHC catalyst is generated in situ by the deprotonation of an azolium salt precursor (e.g., thiazolium or triazolium salt) using a base.
-
Nucleophilic Attack: The nucleophilic carbene attacks the electrophilic carbonyl carbon of an aldehyde, forming a tetrahedral intermediate.
-
Breslow Intermediate Formation: A proton transfer step leads to the formation of the crucial Breslow intermediate, an enaminol species. This intermediate embodies the "umpolung" of the aldehyde's carbonyl carbon, rendering it nucleophilic.
-
Carbon-Carbon Bond Formation: The nucleophilic Breslow intermediate attacks a second molecule of aldehyde (in the case of benzoin condensation) or another electrophile.
-
Product Release and Catalyst Regeneration: The resulting intermediate collapses to release the final product and regenerate the NHC catalyst, allowing it to re-enter the catalytic cycle.
References
- 1. A Continuum of Progress: Applications of N-Hetereocyclic Carbene Catalysis in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Stetter Reaction [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral NHC-Phosphate Cooperative Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cooperative catalysis, where two or more distinct catalysts work in concert to enable a chemical transformation, has emerged as a powerful strategy in asymmetric synthesis. Among these, the combination of a chiral N-Heterocyclic Carbene (NHC) and a chiral Brønsted acid, particularly a phosphoric acid, has proven highly effective for a variety of enantioselective reactions. This catalytic duo operates through a synergistic mechanism where the NHC generates a reactive intermediate (such as a homoenolate or acyl azolium) from a pro-nucleophile, and the chiral phosphoric acid activates an electrophile while controlling the stereochemical environment of the bond-forming event.
This document provides detailed protocols for the synthesis of the individual components of a widely used chiral NHC-phosphate cooperative catalyst system: an aminoindanol-derived triazolium salt (NHC precursor) and the powerful BINOL-derived phosphoric acid, TRIP. As these catalysts are typically combined in situ, a general protocol for a representative asymmetric annulation reaction is also provided.
I. Synthesis of Catalyst Components
The cooperative catalytic system is generated from two key chiral molecules: a chiral triazolium salt, which serves as the precursor to the N-heterocyclic carbene, and a chiral phosphoric acid.
Protocol for Synthesis of an Aminoindanol-Derived Chiral Triazolium Salt
Chiral triazolium salts derived from readily available aminoindanol are highly effective NHC precursors for a range of asymmetric transformations.[1][2][3] The following is a representative two-step synthesis.
Experimental Protocol:
Step 1: Synthesis of the Amidine Intermediate
-
To a solution of (1R,2S)-1-amino-2-indanol (1.0 eq.) in dichloromethane (DCM, 0.5 M), add N-mesitylformimidate ethyl ether (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the chiral amidine.
Step 2: Cyclization to the Triazolium Salt
-
Dissolve the purified amidine (1.0 eq.) in chloroform (CHCl₃, 0.2 M).
-
Add di(1H-pyrazol-1-yl)methanone (1.1 eq.) to the solution.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature, resulting in the precipitation of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chiral triazolium salt as a stable, crystalline solid.[1][2]
Protocol for Synthesis of (R)-TRIP Chiral Phosphoric Acid
(R)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogenphosphate, commonly known as TRIP, is a highly effective and sterically demanding chiral Brønsted acid.[4][5] An improved protocol aims to minimize phosphate salt impurities.[4]
Experimental Protocol:
Step 1: Synthesis of (R)-3,3′-Bis(2,4,6-triisopropylphenyl)-1,1′-bi-2-naphthol
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-3,3′-Dibromo-1,1′-bi-2-naphthol (1.0 eq.) in anhydrous toluene and tetrahydrofuran (THF) (4:1, 0.1 M).
-
Add (2,4,6-triisopropylphenyl)boronic acid (2.5 eq.) and potassium phosphate tribasic (K₃PO₄) (4.0 eq.).
-
Degas the mixture with argon for 15 minutes.
-
Add palladium acetate (Pd(OAc)₂) (5 mol %) and SPhos (10 mol %).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the residue by flash chromatography to yield the substituted BINOL derivative.
Step 2: Phosphorylation and Hydrolysis
-
In a flame-dried flask under argon, dissolve the substituted BINOL derivative (1.0 eq.) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add pyridine (3.0 eq.).
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully add water (10 eq.) and stir vigorously for another 6 hours.
-
Extract the product with DCM, wash the combined organic layers with 1 M hydrochloric acid (HCl), water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., DCM/hexanes) to afford (R)-TRIP as a white solid.[4] A pH test of a sample dissolved in a wet solvent can help confirm the presence of the free acid over its salt form.[4]
II. Application in Cooperative Catalysis
The true power of these components is realized when they are used together in a cooperative catalytic system. The NHC is generated in situ from the triazolium salt by a base, and it then operates in concert with the chiral phosphoric acid.
Representative Reaction: Asymmetric [4+2] Annulation
This protocol describes the enantioselective [4+2] annulation of 2-(bromomethyl)benzaldehydes with fluorinated ketones, a reaction enabled by NHC/chiral phosphoric acid cooperative catalysis.
| Entry | Aldehyde (1a) | Ketone (2a) | Base | NHC Precursor (mol%) | Phosphoric Acid (mol%) | Yield (%) | ee (%) |
| 1 | 2-(bromomethyl)benzaldehyde | Trifluoroacetophenone | Cs₂CO₃ | Achiral Triazolium Salt (20) | None | 57 | N/A |
| 2 | 2-(bromomethyl)benzaldehyde | Trifluoroacetophenone | Cs₂CO₃ | Chiral Triazolium Salt (20) | None | 65 | 70 |
| 3 | 2-(bromomethyl)benzaldehyde | Trifluoroacetophenone | Cs₂CO₃ | Chiral Triazolium Salt (20) | (R)-TRIP (20) | 92 | 95 |
| 4 | 2-(bromomethyl)benzaldehyde | Hexafluoroacetone | DBU | Chiral Triazolium Salt (20) | (R)-TRIP (20) | 88 | 91 |
Data adapted from representative literature on NHC/Brønsted acid cooperative catalysis. Conditions are generalized for illustrative purposes.
General Experimental Protocol for Asymmetric Annulation
-
To a vial, add the chiral triazolium salt (20 mol %) and the chiral phosphoric acid ((R)-TRIP, 20 mol %).
-
Add the solvent (e.g., cyclohexane, 0.1 M) followed by the 2-(bromomethyl)benzaldehyde derivative (1.0 eq.).
-
Add the fluorinated ketone (1.2 eq.).
-
Finally, add the base (e.g., cesium carbonate (Cs₂CO₃), 1.5 eq.).
-
Seal the vial and stir the reaction mixture vigorously at the specified temperature (e.g., 40 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired annulation product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
III. Visualization of the Catalytic System
The following diagrams illustrate the synthesis workflow and the proposed cooperative catalytic cycle.
Caption: Workflow for the synthesis of catalyst components.
Caption: Proposed cooperative catalytic cycle.
References
- 1. An Efficient Synthesis of Achiral and Chiral 1,2,4-Triazolium Salts: Bench Stable Precursors for N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
Application of N-Heterocyclic Carbene (NHC) Organocatalysis in Asymmetric Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts, enabling a wide array of asymmetric transformations with high efficiency and enantioselectivity. Their unique ability to induce umpolung reactivity in aldehydes and other carbonyl compounds has led to novel bond formations that were previously challenging to achieve. In the field of asymmetric synthesis, NHC catalysis has shown significant promise, particularly in the construction of chiral molecules containing phosphorus, a key element in many biologically active compounds and chiral ligands.
This document provides detailed application notes and experimental protocols for the use of NHC organocatalysis in asymmetric phosphorylation. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to apply these methodologies in their own work. Key applications covered include the desymmetrization of prochiral bisphenols to generate P-stereogenic phosphinates, a cutting-edge approach to creating chiral phosphorus centers. While direct NHC-catalyzed kinetic resolution of racemic alcohols via phosphorylation is still an emerging area, analogous principles from well-established acylation reactions are discussed to provide a framework for future development.
Core Concepts and Mechanisms
The central principle behind NHC-catalyzed asymmetric phosphorylation involves the in situ generation of a chiral acylazolium intermediate. This highly electrophilic species is formed from the reaction of an NHC catalyst with an acylating agent (often derived from an aldehyde). The chiral environment provided by the NHC directs the subsequent nucleophilic attack by a phosphorus-containing pronucleophile or an alcohol, leading to the formation of an enantioenriched phosphorylated product.
Two primary strategies are highlighted in the context of asymmetric phosphorylation:
-
Asymmetric Desymmetrization: This approach involves the selective phosphorylation of one of two enantiotopic functional groups in a prochiral molecule. A chiral NHC catalyst differentiates between the two reactive sites, leading to the formation of a single enantiomer of the product.
-
Kinetic Resolution: In this strategy, a chiral NHC catalyst selectively phosphorylates one enantiomer of a racemic mixture of alcohols or other nucleophiles at a faster rate than the other. This allows for the separation of the unreacted, enantioenriched starting material and the phosphorylated product.
The general catalytic cycle for NHC-catalyzed phosphorylation is depicted below.
Figure 1. Generalized catalytic cycle for NHC-catalyzed asymmetric phosphorylation.
Applications in Asymmetric Phosphorylation
Desymmetrization of Prochiral Bisphenols for the Synthesis of P-Stereogenic Phosphinates
A significant application of NHC organocatalysis in asymmetric phosphorylation is the desymmetrization of prochiral bisphenols bearing a P-stereogenic center. This method provides efficient access to enantiomerically enriched phosphinates, which are valuable as chiral ligands and organocatalysts.[1][2][3][4][5]
The reaction involves the NHC-catalyzed acylation of one of the two hydroxyl groups of the bisphenol, using an aldehyde as the acyl source and an oxidant to generate the active acylating agent. The chirality of the NHC dictates which hydroxyl group is acylated, leading to high enantioselectivity.
Quantitative Data Summary
| Entry | Bisphenol Substrate | Aldehyde | Catalyst | Oxidant | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Diphenyl(2,2'-dihydroxy-1,1'-binaphthyl)phosphinate | Cinnamaldehyde | C1 | DDQ | THF | 92 | 95 | [1][2] |
| 2 | Diphenyl(2,2'-dihydroxy-1,1'-biphenyl)phosphinate | 3-Phenylpropionaldehyde | C1 | DDQ | THF | 85 | 92 | [1][2] |
| 3 | Di(p-tolyl)(2,2'-dihydroxy-1,1'-binaphthyl)phosphinate | Benzaldehyde | C2 | DBU/Air | Toluene | 78 | 88 | [1][2] |
Catalyst Structures: C1: (4aS,9aR)-2-(2,6-diisopropylphenyl)-4a,9a-dihydro-1H-indeno[2,1-d][1][2][6]triazolo[4,3-a]pyrimidin-4-ium tetrafluoroborate C2: (S)-4-(2,4,6-trimethylphenyl)-2-phenyl-4,5-dihydro-1H-imidazol-3-ium chloride
Experimental Protocol: General Procedure for the Desymmetrization of Bisphenols [1][2]
To a flame-dried Schlenk tube equipped with a magnetic stir bar were added the chiral NHC precatalyst (0.01 mmol, 10 mol%), the bisphenol substrate (0.1 mmol, 1.0 equiv.), and the oxidant (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 0.12 mmol, 1.2 equiv.). The tube was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., THF, 1.0 mL) was added, followed by the aldehyde (0.12 mmol, 1.2 equiv.) via syringe. The reaction mixture was stirred at the specified temperature (e.g., room temperature) and monitored by TLC. Upon completion, the reaction mixture was directly purified by flash column chromatography on silica gel to afford the desired enantioenriched phosphinate. The enantiomeric excess was determined by chiral HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Access to P-Stereogenic Phosphinates via N-Heterocyclic Carbene-Catalyzed Desymmetrization of Bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Access to PâStereogenic Phosphinates via NâHeterocyclic Carbene-Catalyzed Desymmetrization of Bisphenols - American Chemical Society - Figshare [acs.figshare.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. ub.edu [ub.edu]
Application Notes and Protocols for NHC-Catalyzed Reactions Involving Phosphate Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for N-Heterocyclic Carbene (NHC)-catalyzed reactions involving phosphate-containing substrates. The following sections cover two key transformations: the hydrophosphonylation of α-ketoesters and α-trifluoromethyl ketones, and the cooperative NHC/chiral phosphate-catalyzed enantioselective annulation of alkynyl aldehydes with α-ketoesters.
I. NHC-Catalyzed Hydrophosphonylation of α-Ketoesters and α-Trifluoromethyl Ketones
This protocol outlines the synthesis of quaternary α-hydroxyphosphonates through an NHC-catalyzed hydrophosphonylation reaction. This method is notable for its mild reaction conditions and high yields.
Reaction Principle
The NHC catalyst acts as a Brønsted base, deprotonating the dialkyl phosphite to form a nucleophilic phosphite species. This species then attacks the electrophilic carbonyl carbon of the α-ketoester or α-trifluoromethyl ketone. Subsequent proton transfer yields the final α-hydroxyphosphonate product.
Experimental Workflow
Caption: Experimental workflow for NHC-catalyzed hydrophosphonylation.
Detailed Experimental Protocol
Materials:
-
α-Ketoester or α-trifluoromethyl ketone (1.0 equiv)
-
Dialkyl phosphite (1.5 equiv)
-
1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under a nitrogen atmosphere, add the α-ketoester or α-trifluoromethyl ketone (e.g., 0.3 mmol, 1.0 equiv) and anhydrous dichloromethane (2.0 mL).
-
Add the dialkyl phosphite (e.g., 0.45 mmol, 1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Under a counterflow of nitrogen, add the NHC precatalyst IPr (10 mol%).
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxyphosphonate.[1][2]
Substrate Scope and Yields
The following table summarizes the results for the hydrophosphonylation of various α-ketoesters and α-trifluoromethyl ketones with dialkyl phosphites.[1][2]
| Entry | α-Ketoester/Ketone | Dialkyl Phosphite | Product | Yield (%) |
| 1 | Methyl phenylglyoxylate | Dimethyl phosphite | Dimethyl (1-hydroxy-1-methoxycarbonyl-1-phenyl)methylphosphonate | 95 |
| 2 | Ethyl phenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-hydroxy-1-phenyl)methylphosphonate | 92 |
| 3 | Ethyl 4-fluorophenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-(4-fluorophenyl)-1-hydroxy)methylphosphonate | 84 |
| 4 | Ethyl 4-chlorophenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-(4-chlorophenyl)-1-hydroxy)methylphosphonate | 88 |
| 5 | Ethyl 4-bromophenylglyoxylate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-(4-bromophenyl)-1-hydroxy)methylphosphonate | 85 |
| 6 | Ethyl 4-methoxyphenylglyoxylate | Diethyl phosphite | Diethyl (1-ethoxycarbonyl-1-hydroxy-1-(4-methoxyphenyl))methylphosphonate | 93 |
| 7 | Ethyl pyruvate | Dimethyl phosphite | Dimethyl (1-ethoxycarbonyl-1-hydroxy-1-methyl)ethylphosphonate | 90 |
| 8 | 1,1,1-Trifluoro-2-phenylethanone | Dimethyl phosphite | Dimethyl (2,2,2-trifluoro-1-hydroxy-1-phenyl)ethylphosphonate | 82 |
II. Cooperative NHC/Chiral Phosphate-Catalyzed Enantioselective [3+2] Annulation
This protocol describes a highly enantioselective [3+2] annulation of α,β-alkynyl aldehydes and α-ketoesters. The reaction utilizes a cooperative catalytic system comprising a C₁-symmetric biaryl saturated imidazolium NHC precatalyst and a chiral Brønsted acid (chiral phosphate).
Catalytic Cycle
The proposed catalytic cycle involves the formation of a Breslow intermediate from the NHC and the alkynyl aldehyde. The chiral phosphate co-catalyst activates the α-ketoester towards nucleophilic attack by the NHC-bound allenolate. Carbon-carbon bond formation, tautomerization, and subsequent O-acylation deliver the lactone product and regenerate the catalysts.[3]
References
Application Notes and Protocols: NHC-Gold Complexes for Biological Phosphate Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic Carbene (NHC)-gold complexes have emerged as a versatile class of compounds with significant potential in medicinal chemistry and catalysis, owing to their exceptional stability and tunable electronic properties.[1] This document outlines the application of luminescent NHC-gold(I) complexes as novel sensory materials for the detection of biologically important phosphate anions, such as pyrophosphate (PPi) and adenosine triphosphate (ATP). The sensing mechanism is predicated on a "turn-on" luminescence response, providing a sensitive and selective method for phosphate detection in aqueous biological media.
The proposed sensors are based on cationic NHC-gold(I) complexes functionalized with recognition moieties, such as urea or thiourea groups, which can selectively bind phosphate anions through hydrogen bonding. This interaction disrupts a quenching pathway, leading to a measurable increase in luminescence. The inherent stability of the Au-NHC bond ensures robustness in complex biological environments.[1]
Signaling Pathway and Mechanism
The proposed phosphate sensing mechanism operates via a displacement assay, a concept demonstrated effectively with gold nanoclusters for phosphate detection.[2][3] In this system, a luminescent NHC-gold(I) complex is initially quenched by a transition metal ion, such as Cu²⁺ or Fe³⁺, which is held in proximity to the gold center by a flexible linker. Upon introduction of phosphate anions, the quencher metal ion is selectively sequestered by the phosphate due to the high affinity between them. This sequestration event disrupts the quenching pathway, restoring the luminescence of the NHC-gold(I) complex in a concentration-dependent manner.
Below is a diagram illustrating the proposed signaling pathway for the NHC-gold complex-based phosphate sensor.
Caption: Proposed signaling pathway for the NHC-gold phosphate sensor.
Quantitative Data Summary
While direct quantitative data for NHC-gold complexes as phosphate sensors is an emerging area, the following table summarizes typical performance characteristics observed in related gold-nanocluster-based phosphate sensors, which serve as a benchmark for the development of NHC-gold analogues.
| Analyte | Sensor System | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Pyrophosphate (PPi) | AuNCs@GSH-Fe³⁺ | 50 - 1000 | ~28 | [3] |
| ATP | AuNCs@GSH-Fe³⁺ | 50 - 1000 | ~43 | [3] |
| Phosphate | Eu³⁺-based CPP | 3 - 500 | 1.52 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Cationic NHC-Gold(I) Complex
This protocol describes a general method for synthesizing a cationic NHC-gold(I) complex, which can be further functionalized for phosphate sensing.
Workflow Diagram:
Caption: General synthesis workflow for cationic NHC-gold(I) complexes.
Materials:
-
Imidazolium salt (NHC precursor)
-
Silver(I) oxide (Ag₂O)
-
Gold(I) chloride dimethyl sulfide complex ([AuCl(SMe₂)])
-
Silver salt with a non-coordinating anion (e.g., AgSbF₆ or AgBF₄)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous coordinating solvent (e.g., acetonitrile)
-
Celite
Procedure:
-
Synthesis of the Silver-NHC Complex:
-
In a flask protected from light, dissolve the imidazolium salt (1.0 eq) and Ag₂O (0.5 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove unreacted Ag₂O and other solids. The filtrate contains the [Ag(NHC)Cl] complex.
-
-
Transmetalation to Gold:
-
To the filtrate containing the [Ag(NHC)Cl] complex, add [AuCl(SMe₂)] (1.0 eq).
-
Stir the mixture at room temperature for 4 hours in the dark.
-
Filter the mixture through Celite to remove the precipitated AgCl.
-
Remove the solvent from the filtrate under reduced pressure to obtain the neutral [Au(NHC)Cl] complex.
-
-
Formation of the Cationic Complex:
-
Dissolve the [Au(NHC)Cl] complex in a minimal amount of anhydrous DCM.
-
Add a solution of AgSbF₆ or AgBF₄ (1.0 eq) in a coordinating solvent like acetonitrile.
-
Stir the reaction mixture at room temperature for 2 hours in the dark.
-
Filter off the precipitated AgCl.
-
The filtrate contains the desired cationic NHC-gold(I) complex, which can be isolated by precipitation with a non-polar solvent like pentane or diethyl ether.
-
Protocol 2: General Procedure for Phosphate Sensing using a Luminescent NHC-Gold(I) Complex
This protocol outlines a general method for detecting phosphate anions in a biological buffer using a pre-synthesized luminescent NHC-gold(I) sensor system.
Workflow Diagram:
Caption: General experimental workflow for phosphate detection.
Materials:
-
Luminescent NHC-gold(I) complex functionalized for quencher coordination.
-
Quencher solution (e.g., CuCl₂ in water).
-
Phosphate standards (e.g., Na₄P₂O₇, ATP disodium salt).
-
Biological buffer (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer.
-
96-well microplate (optional, for high-throughput screening).
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the NHC-gold(I) complex (e.g., 1 mM) in the desired biological buffer.
-
Prepare a stock solution of the quencher (e.g., 1 mM CuCl₂) in the same buffer.
-
Prepare a series of phosphate standard solutions of known concentrations in the buffer.
-
Prepare biological samples (e.g., cell lysates, diluted serum) in the buffer. A deproteinization step may be necessary for complex samples.
-
-
Sensor Quenching:
-
In a cuvette or microplate well, add the NHC-gold(I) complex solution to achieve a final concentration typically in the low micromolar range (e.g., 10 µM).
-
Add the quencher solution (e.g., to a final concentration of 10 µM). The optimal ratio of sensor to quencher should be determined empirically.
-
Incubate the mixture for a short period (e.g., 15 minutes) to allow for the formation of the quenched complex.
-
Measure the baseline fluorescence of the quenched sensor solution.
-
-
Phosphate Detection:
-
To the quenched sensor solution, add a known volume of the phosphate standard or the biological sample.
-
Incubate the mixture for a defined period (e.g., 30 minutes) to allow the displacement reaction to reach equilibrium.
-
Measure the fluorescence emission at the characteristic wavelength of the NHC-gold(I) complex.
-
-
Data Analysis:
-
Calculate the fold-increase in luminescence intensity relative to the baseline.
-
Construct a calibration curve by plotting the luminescence increase against the concentration of the phosphate standards.
-
Determine the phosphate concentration in the biological samples by interpolating their luminescence response on the calibration curve.
-
Conclusion and Future Perspectives
NHC-gold(I) complexes represent a promising platform for the development of robust and sensitive probes for biological phosphate sensing. Their inherent stability, coupled with the tunability of their luminescence and the potential for functionalization with specific recognition motifs, offers significant advantages over existing sensing technologies. Future research should focus on the synthesis and characterization of novel NHC-gold complexes with optimized photophysical properties and high affinity and selectivity for different phosphate species. The protocols and principles outlined in this document provide a foundational framework for researchers to explore this exciting and impactful area of chemical biology and diagnostic development.
References
- 1. Gold–NHC complexes: from synthetic aspects to anti-cancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Metal Ion-Regulated Fluorescent Sensor Array Based on Gold Nanoclusters for Physiological Phosphate Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using gold nanoclusters as selective luminescent probes for phosphate-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate [mdpi.com]
Unraveling Cooperative Catalysis: A Methodological Guide for Studying NHC and Chiral Phosphoric Acid Systems
For Immediate Release
Shanghai, China – November 7, 2025 – In a significant step forward for asymmetric catalysis, researchers now have a comprehensive guide to investigating the synergistic interplay between N-heterocyclic carbenes (NHCs) and chiral phosphoric acids (CPAs). This new set of application notes and detailed protocols provides a methodological framework for scientists in academia and the pharmaceutical industry to explore and optimize this powerful catalytic system for the development of novel, stereochemically complex molecules.
The cooperative catalysis between NHCs and CPAs has emerged as a potent strategy for enantioselective synthesis, enabling the construction of valuable chiral building blocks.[1][2][3] This guide offers a structured approach to understanding and harnessing this cooperativity, detailing experimental procedures for reaction setup, monitoring, and mechanistic investigation.
Core Concepts of NHC/CPA Cooperative Catalysis
N-heterocyclic carbenes are versatile organocatalysts known for their ability to generate key nucleophilic intermediates, such as the Breslow intermediate, from aldehydes.[4] Chiral phosphoric acids, on the other hand, act as Brønsted acids, activating electrophiles and creating a chiral environment that directs the stereochemical outcome of the reaction.[2][3] In a cooperative catalytic cycle, the NHC and CPA work in concert to activate both the nucleophilic and electrophilic partners, leading to highly efficient and enantioselective transformations.[1][5]
A generalized catalytic cycle is depicted below, illustrating the dual activation strategy.
Application Notes & Protocols
This section provides detailed methodologies for key experiments essential for studying NHC/CPA cooperative catalysis.
I. General Protocol for Enantioselective Annulation Reactions
This protocol provides a general procedure for conducting enantioselective annulation reactions, a common application of NHC/CPA cooperative catalysis.[1][6][7]
Materials:
-
NHC precatalyst (e.g., triazolium salt)
-
Chiral phosphoric acid (CPA)
-
Aldehyde substrate
-
Electrophilic coupling partner
-
Base (e.g., DBU, K₂CO₃)
-
Anhydrous, inert solvent (e.g., THF, CH₂Cl₂)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (5-20 mol%) and the chiral phosphoric acid (5-20 mol%).
-
Add the anhydrous solvent (to achieve a typical substrate concentration of 0.1-0.5 M).
-
Add the aldehyde substrate (1.0 equiv.).
-
Add the electrophilic coupling partner (1.0-1.5 equiv.).
-
Add the base (1.0-1.2 equiv.) portion-wise or via syringe pump over a designated period to control the concentration of the active NHC catalyst.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures) and monitor the reaction progress by TLC or in-situ spectroscopy.
-
Upon completion, quench the reaction (e.g., with a saturated NH₄Cl solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Analyze the enantiomeric excess (ee) of the product by chiral HPLC.
II. Data Presentation: Representative Quantitative Data
The following tables summarize typical quantitative data obtained from screening and optimization of NHC/CPA catalyzed reactions.
Table 1: Optimization of Reaction Conditions for a Model Annulation Reaction
| Entry | NHC Precatalyst (mol%) | CPA (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Triazolium A (10) | (R)-TRIP (10) | DBU | CH₂Cl₂ | 25 | 65 | 78 |
| 2 | Imidazolium B (10) | (R)-TRIP (10) | DBU | CH₂Cl₂ | 25 | 82 | 91 |
| 3 | Imidazolium B (10) | (S)-STRIP (10) | DBU | CH₂Cl₂ | 25 | 85 | 95 |
| 4 | Imidazolium B (10) | (S)-STRIP (10) | K₂CO₃ | THF | 40 | 91 | 96 |
| 5 | Imidazolium B (5) | (S)-STRIP (5) | K₂CO₃ | THF | 40 | 88 | 96 |
Table 2: Substrate Scope for the Optimized Annulation Reaction
| Entry | Aldehyde Substrate | Electrophile | Product | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | N-Tosyl-α-iminoester | Dihydropyridinone | 91 | 96 |
| 2 | 4-Chlorocinnamaldehyde | N-Tosyl-α-iminoester | Dihydropyridinone | 87 | 94 |
| 3 | 2-Furaldehyde | N-Tosyl-α-iminoester | Dihydropyridinone | 75 | 90 |
| 4 | Crotonaldehyde | Chalcone | Cyclopentane | 82 | 92 |
III. Experimental Protocols for Mechanistic Studies
A thorough understanding of the reaction mechanism is crucial for rational catalyst design and optimization. The following protocols outline key experiments for mechanistic elucidation.
A. Kinetic Analysis
Reaction progress kinetic analysis (RPKA) can provide valuable insights into the roles of the catalyst, substrates, and any potential intermediates or deactivation pathways.
Protocol for In-situ FT-IR Monitoring:
-
Set up the reaction in a specialized in-situ FT-IR reactor equipped with a probe that can be immersed in the reaction mixture.[8]
-
Record a background spectrum of the solvent and all starting materials except the limiting reagent.
-
Initiate the reaction by adding the limiting reagent.
-
Continuously record IR spectra at regular intervals throughout the course of the reaction.
-
Monitor the reaction progress by observing the decrease in the concentration of a characteristic vibrational band of a reactant (e.g., the C=O stretch of the aldehyde) and the increase in a characteristic band of the product.
-
Plot the concentration of the reactant/product versus time to obtain the reaction profile.
-
Perform a series of experiments varying the initial concentrations of the NHC precatalyst, CPA, aldehyde, and electrophile to determine the reaction order with respect to each component.
References
- 1. A Cooperative N-Heterocyclic Carbene-Chiral Phosphate Catalysis System for Allenolate Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic carbene/Brønsted acid cooperative catalysis as a powerful tool in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective NHC-Catalyzed Annulation via Umpolung for the Construction of Hydroxylamine Architectures with Variable Ring Sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation Reactions with Imidazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic carbene-catalyzed enantioselective annulations: a dual activation strategy for a formal [4+2] addition f… [ouci.dntb.gov.ua]
- 8. Catalysis and Operando IR Spectroscopy | ORNL [ornl.gov]
Application Notes and Protocols for Characterizing NHC-Phosphate Binding using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. Their strong σ-donating ability and tunable steric and electronic properties make them attractive for a variety of applications. The interaction of NHCs with phosphate groups is of significant interest in biological chemistry and drug development, as phosphate moieties are ubiquitous in biological systems, forming the backbone of DNA and RNA and playing a crucial role in cellular signaling and energy metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information about molecular structure, dynamics, and interactions in solution. This document provides detailed application notes and protocols for the characterization of NHC-phosphate binding using NMR spectroscopy.
Principles of NMR Spectroscopy in Studying NHC-Phosphate Binding
NMR spectroscopy can be used to probe the binding of NHCs to phosphates by monitoring changes in the NMR parameters of both the NHC and the phosphate upon complexation. The key NMR nuclei for these studies are ¹H, ¹³C, and ³¹P.
-
¹H NMR: The proton chemical shifts of the NHC, particularly the proton at the C2 position (the carbene carbon), are sensitive to the electronic environment. Upon binding to a phosphate, changes in the chemical shift of this and other protons on the NHC can be observed, providing evidence of an interaction.
-
¹³C NMR: The chemical shift of the carbene carbon (C2) in the ¹³C NMR spectrum is a direct probe of the electronic state of the carbene. Binding to a phosphate will perturb the electron density at this carbon, leading to a change in its chemical shift.
-
³¹P NMR: As a 100% naturally abundant, spin-1/2 nucleus, ³¹P is an excellent probe for studying phosphate-containing systems.[1] The chemical shift of the phosphorus nucleus is highly sensitive to its local chemical and electronic environment.[2][3] Upon interaction with an NHC, the ³¹P chemical shift of the phosphate will change, providing direct evidence of binding and information about the nature of the interaction.[4] The magnitude of this change can be correlated with the strength of the interaction.
NMR Titration: By systematically adding one binding partner (e.g., the phosphate) to a solution of the other (e.g., the NHC) and recording NMR spectra at each addition, a binding isotherm can be constructed by plotting the change in chemical shift against the molar ratio of the two species. Fitting this curve allows for the determination of the binding constant (Ka) and the stoichiometry of the complex.[5][6]
Data Presentation: Quantitative Analysis of NHC-Phosphinidene Adducts
While direct quantitative data for non-covalent NHC-phosphate binding is not extensively available in the literature, data from the closely related NHC-phosphinidene adducts can serve as a valuable reference for understanding the influence of NHC structure on the ³¹P NMR chemical shift. In these adducts, a formal double bond exists between the NHC and the phosphorus atom, representing a strong interaction. The principles of how the electronic properties of the NHC affect the ³¹P chemical shift are transferable to the weaker, non-covalent interactions with phosphates.
| NHC Ligand | Adduct | ³¹P Chemical Shift (δ) in ppm | Reference |
| 1,3-dimesitylimidazol-2-ylidene (IMes) | IMes=PPh | -23.0 | [7] |
| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | IPr=PPh | -21.5 | [7] |
| 1,3-di-tert-butylimidazol-2-ylidene (ItBu) | ItBu=PPh | -1.5 | [7] |
| 1,3-dicyclohexylimidazol-2-ylidene (ICy) | ICy=PPh | -31.1 | [7] |
| 1,3,4,5-tetramethylimidazol-2-ylidene (IMe₄) | IMe₄=PPh | -53.5 |
Note: The chemical shifts are reported for the NHC-phenylphosphinidene adducts. The interaction with a phosphate anion is expected to be weaker and result in smaller, yet significant, changes in the ³¹P chemical shift of the phosphate.
Experimental Protocols
Protocol 1: General Procedure for ¹H and ³¹P NMR Titration to Determine Binding Affinity
This protocol outlines the steps for a standard NMR titration experiment to determine the binding constant between an NHC and a phosphate species.
-
Sample Preparation:
-
Prepare a stock solution of the NHC in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or d₆-DMSO) at a known concentration (typically in the range of 1-10 mM).
-
Prepare a stock solution of the phosphate guest (e.g., a tetra-n-butylammonium salt of the phosphate to ensure solubility) in the same deuterated solvent at a concentration that is 10-20 times higher than the NHC solution.
-
Transfer a precise volume (e.g., 500 µL) of the NHC solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H and a ³¹P{¹H} NMR spectrum of the NHC solution alone. This is the "zero-point" spectrum.
-
Add a small, precise aliquot of the concentrated phosphate solution to the NMR tube containing the NHC solution.
-
After thorough mixing, acquire another set of ¹H and ³¹P{¹H} NMR spectra.
-
Repeat the addition of the phosphate solution in small increments, acquiring spectra after each addition, until the chemical shifts of the NHC and/or phosphate signals no longer change significantly, indicating saturation of the binding. Typically, 10-15 data points are sufficient.
-
-
Data Analysis:
-
For each spectrum, determine the chemical shift of one or more well-resolved protons on the NHC and the chemical shift of the phosphate in the ³¹P spectrum.
-
Calculate the change in chemical shift (Δδ) for each signal relative to the initial spectrum.
-
Plot Δδ as a function of the molar ratio of phosphate to NHC.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to extract the binding constant (Ka).[5][6]
-
Protocol 2: Determination of Stoichiometry using the Method of Continuous Variations (Job's Plot)
The Job's plot is a graphical method used to determine the stoichiometry of a binding event.
-
Sample Preparation:
-
Prepare stock solutions of the NHC and the phosphate guest at the same concentration in the same deuterated solvent.
-
Prepare a series of samples in NMR tubes where the total molar concentration of the NHC and the phosphate is kept constant, but their mole fractions are varied systematically. For example, prepare samples with mole fractions of the NHC ranging from 0.1 to 0.9 in 0.1 increments.
-
-
NMR Data Acquisition:
-
Acquire a ¹H or ³¹P{¹H} NMR spectrum for each sample in the series.
-
-
Data Analysis:
-
Identify a signal (either from the NHC in the ¹H spectrum or the phosphate in the ³¹P spectrum) that shows a significant change in chemical shift upon binding.
-
For each sample, calculate the value of Δδ * [Guest], where Δδ is the change in chemical shift of the observed nucleus relative to its unbound state, and [Guest] is the concentration of the species being titrated in (the one with the varying mole fraction).
-
Plot this value (Δδ * [Guest]) on the y-axis against the mole fraction of the guest on the x-axis.
-
The mole fraction at which the plot shows a maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.[1][8][9]
-
Mandatory Visualizations
Caption: Experimental workflow for NMR titration and Job's plot analysis.
Caption: Equilibrium between unbound NHC and phosphate and the bound complex.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. 31P NMR chemical shifts of phosphate covalently bound to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Immobilizing N-Heterocyclic Carbene (NHC) Catalysts on Phosphate-Rich Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the immobilization of N-heterocyclic carbene (NHC) catalysts on two primary types of phosphate-rich supports: Zirconium Phosphonate frameworks and a proposed methodology for Hydroxyapatite. The focus is on covalent attachment strategies to enhance catalyst stability, recyclability, and minimize leaching, which are critical considerations in pharmaceutical manufacturing and fine chemical synthesis.
Introduction to NHC Immobilization on Phosphate Supports
N-heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic catalysis due to their strong σ-donating properties, which lead to the formation of highly stable and active metal complexes. However, the homogeneous nature of many NHC catalysts presents challenges in catalyst separation, reuse, and potential product contamination with metal residues. Immobilization of these catalysts onto solid supports is a proven strategy to overcome these limitations.
Phosphate-rich materials offer a robust and versatile platform for catalyst immobilization. The strong interaction between phosphonate groups and metal oxides like zirconia, or the inherent structure of materials like hydroxyapatite, can be exploited to create stable, heterogeneous catalysts. This document outlines two key approaches:
-
Immobilization on Zirconium Phosphonate Supports: This technique involves the synthesis of a phosphonate-functionalized NHC precursor, which is then used to construct a layered zirconium phosphonate framework with covalently anchored NHC moieties.
-
Proposed Immobilization on Hydroxyapatite: Leveraging the known surface chemistry of hydroxyapatite, a methodology is proposed for the functionalization of its surface with phosphonate linkers, enabling the subsequent covalent attachment of NHC catalysts.
Data Presentation: Performance of Immobilized NHC Catalysts
The following tables summarize the quantitative data for the performance of immobilized NHC catalysts in key organic transformations.
Table 1: Performance of a Pd-NHC Catalyst Immobilized on Zirconium Phosphonate in Suzuki-Miyaura Cross-Coupling [1]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | 0.1 | Toluene/H₂O (2:1) | K₂CO₃ | 100 | 12 | 98 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | Toluene/H₂O (2:1) | K₂CO₃ | 100 | 12 | 95 | [1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | 0.1 | Toluene/H₂O (2:1) | K₂CO₃ | 100 | 12 | 97 | [1] |
| 4 | 4-Chloroanisole | Phenylboronic acid | 0.1 | Toluene/H₂O (2:1) | K₂CO₃ | 100 | 12 | 94 | [1] |
Table 2: Recyclability of Pd-NHC on Zirconium Phosphonate in Suzuki-Miyaura Coupling [1]
| Cycle | Yield of 4-Phenyltoluene (%) |
| 1 | 98 |
| 2 | 97 |
| 3 | 97 |
| 4 | 96 |
| 5 | 95 |
| 6 | 94 |
| 7 | 93 |
| 8 | 92 |
| 9 | 91 |
Table 3: Performance of an Imidazolium-Functionalized Zirconium Phosphonate in Aerobic Oxidative Esterification [2]
| Entry | Aldehyde | Nucleophile | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzaldehyde | Phenylboronic acid | 10 | Toluene | DBU | 80 | 12 | 92 | [2] |
| 2 | 4-Chlorobenzaldehyde | Phenylboronic acid | 10 | Toluene | DBU | 80 | 12 | 95 | [2] |
| 3 | Benzaldehyde | Benzyl alcohol | 10 | Toluene | DBU | 80 | 24 | 88 | [2] |
| 4 | 4-Methoxybenzaldehyde | Benzyl alcohol | 10 | Toluene | DBU | 80 | 24 | 85 | [2] |
Table 4: Recyclability of Imidazolium-Functionalized Zirconium Phosphonate in Aerobic Oxidative Esterification [2]
| Cycle | Yield of Phenyl benzoate (%) |
| 1 | 92 |
| 2 | 91 |
| 3 | 91 |
| 4 | 90 |
| 5 | 89 |
| 6 | 88 |
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of precursors, immobilization of catalysts, and catalytic reactions.
Immobilization on Zirconium Phosphonate Support
This protocol is based on the synthesis of a phosphonate-functionalized imidazolium salt followed by its reaction with a zirconium salt to form the supported catalyst.
Diagram of Experimental Workflow for Zirconium Phosphonate Immobilization:
Protocol 3.1.1: Synthesis of 1-Mesityl-1H-imidazole
-
To a solution of glacial acetic acid (10 mL), aqueous formaldehyde (3 mL), and aqueous glyoxal (4.6 mL) at 70 °C, add mesitylamine (5.6 mL) in glacial acetic acid (10 mL) followed by ammonium acetate in water (3.08 g in 2 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at reflux for 18 hours at 70 °C.
-
Cool the mixture to room temperature and add it dropwise to a stirred solution of NaHCO₃ (29.4 g in 300 mL of water) to precipitate the product.
-
Isolate the precipitate by vacuum filtration and wash it several times with water to obtain the pure product.
Protocol 3.1.2: Synthesis of Diethyl-2-bromoethylphosphonate [1]
-
In a two-necked 150 mL round-bottom flask, place 1,2-dibromoethane (69 mL, 0.8 mol).
-
Add triethylphosphite (34.3 mL, 0.2 mol) under stirring.
-
Reflux the mixture for 2 hours.
-
Remove the excess 1,2-dibromoethane by rotary evaporation at 60-70 °C.
-
Distill the residue under reduced pressure (e.g., 1 mmHg, 75 °C) to obtain the pure product.
Protocol 3.1.3: Synthesis of Phosphonate-Functionalized Imidazolium Salt (Ester) [3]
-
Dissolve 1-mesityl-1H-imidazole (1 equivalent) and diethyl-2-bromoethylphosphonate (1 equivalent) in tetrahydrofuran (THF).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The product, 1-(2-(diethoxyphosphoryl)ethyl)-3-mesityl-1H-imidazol-3-ium bromide, will precipitate from the solution.
-
Isolate the solid by filtration, wash with THF, and dry under vacuum.
Protocol 3.1.4: Hydrolysis to Phosphonic Acid-Functionalized Imidazolium Salt [2]
-
Suspend the phosphonate-functionalized imidazolium salt (ester) in concentrated hydrochloric acid.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the phosphonic acid-functionalized imidazolium salt.
Protocol 3.1.5: Preparation of Imidazolium-Functionalized Zirconium Phosphonate Support [2][4]
-
Dissolve the phosphonic acid-functionalized imidazolium salt in deionized water.
-
In a separate flask, dissolve zirconium(IV) dichloride oxide octahydrate (ZrOCl₂·8H₂O) in deionized water.
-
Add the zirconium salt solution to the phosphonic acid solution under stirring.
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at a specified temperature (e.g., 80-120 °C) for 24-72 hours.
-
After cooling, collect the solid product by centrifugation or filtration, wash thoroughly with deionized water and ethanol, and dry at 70 °C.
Proposed Protocol for Immobilization on Hydroxyapatite
This proposed protocol outlines a potential pathway for the covalent immobilization of an NHC catalyst onto a hydroxyapatite (HAp) support. It involves the surface functionalization of HAp with a phosphonate linker, followed by the attachment of the NHC precursor.
Diagram of Proposed Experimental Workflow for Hydroxyapatite Immobilization:
References
Application Notes and Protocols for Asymmetric Synthesis Using NHC and Chiral Phosphate Co-catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for asymmetric synthesis leveraging the synergistic co-catalysis of N-Heterocyclic Carbenes (NHCs) and Chiral Phosphoric Acids (CPAs). This powerful catalytic system enables the construction of complex chiral molecules with high stereoselectivity, offering significant advantages in medicinal chemistry and materials science. The following sections detail a key transformation, providing structured data, in-depth protocols, and mechanistic diagrams to facilitate the adoption and adaptation of this methodology in research and development settings.
Application Note 1: Enantioselective [3+2] Annulation of Alkynyl Aldehydes and α-Ketoesters
This protocol outlines a highly enantioselective [3+2] formal cycloaddition for the synthesis of valuable γ-substituted butenolide scaffolds. The reaction employs a cooperative catalytic system comprising a C1-symmetric biaryl-derived N-heterocyclic carbene (NHC) and a chiral phosphate Brønsted acid. This dual activation strategy is crucial for achieving high yields and excellent enantioselectivities.[1][2]
The chiral phosphate activates the α-ketoester electrophile via hydrogen bonding, while the NHC reacts with the alkynyl aldehyde (ynal) to form a nucleophilic allenolate intermediate (a homoenolate equivalent). The subsequent stereocontrolled addition and cyclization cascade furnishes the final lactone product.[2]
Data Presentation: Substrate Scope
The cooperative catalysis system demonstrates broad applicability with various aromatic alkynyl aldehydes and α-ketoesters. The reaction is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic rings, consistently affording products in good to excellent yields and with high enantiomeric ratios (er).
| Entry | Ynal (R¹) | α-Ketoester (R²) | Product | Yield (%) | er |
| 1 | Phenyl | Methyl | 3a | 85 | 93:7 |
| 2 | 4-Methoxyphenyl | Methyl | 3b | 92 | 92:8 |
| 3 | 4-Chlorophenyl | Methyl | 3c | 84 | 91:9 |
| 4 | 3-Bromophenyl | Methyl | 3d | 81 | 91:9 |
| 5 | Naphthyl | Methyl | 3e | 62 | 88:12 |
| 6 | Phenyl | Ethyl | 3f | 86 | 94:6 |
| 7 | Phenyl | Benzyl | 3g | 78 | 96:4 |
Mandatory Visualization: Catalytic Cycle
Caption: Proposed cooperative catalytic cycle for the NHC/CPA co-catalyzed [3+2] annulation.
Experimental Protocol
Materials:
-
NHC Pre-catalyst: (1R,2R)-1,2-Diphenyl-N,N'-bis((S)-1-(naphthalen-1-yl)ethyl)imidazolidine tetrafluoroborate salt (20 mol%)
-
Chiral Phosphate Co-catalyst (CPA): (S)-TRIP ((S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (20 mol%)
-
Base: Lithium tert-butoxide (LiOt-Bu) (40 mol%)
-
Alkynyl Aldehyde (1.0 equiv)
-
α-Ketoester (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Additive: 4 Å Molecular Sieves
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the NHC pre-catalyst (0.02 mmol, 20 mol%), chiral phosphoric acid (S)-TRIP (0.02 mmol, 20 mol%), and 4 Å molecular sieves (100 mg).
-
The vial is sealed with a septum and purged with argon gas for 10 minutes.
-
Anhydrous THF (0.5 mL) is added via syringe, and the resulting mixture is stirred at room temperature.
-
Lithium tert-butoxide (0.04 mmol, 40 mol%) is added to the stirred suspension.
-
After 5 minutes, the α-ketoester (0.12 mmol, 1.2 equiv) is added, followed by the alkynyl aldehyde (0.10 mmol, 1.0 equiv).
-
The reaction mixture is stirred vigorously at 23 °C for 48 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (2 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 5 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure butenolide product.
-
The enantiomeric ratio (er) is determined by High-Performance Liquid Chromatography (HPLC) analysis using a chiral stationary phase.
Application Note 2: Enantioselective Formal [4+2] Annulation for Spirooxindole Synthesis
This protocol describes the synthesis of highly valuable spirooxindole lactones, a core structural motif in many natural products and pharmaceuticals. The reaction proceeds via a formal [4+2] annulation between α,β-unsaturated aldehydes (enals) and isatins. This transformation is enabled by a cooperative catalysis strategy involving an NHC and a Lewis acid, where a chiral phosphate can play a similar role in activating the electrophile. The NHC generates a homoenolate equivalent from the enal, which then undergoes a stereoselective addition to the activated isatin.
Data Presentation: Substrate Scope
The methodology is effective for a range of substituted enals and isatins, providing access to spirooxindoles with high diastereoselectivity and enantioselectivity. The addition of a Lewis acid like lithium chloride is often crucial for achieving high stereocontrol.
| Entry | Enal (R¹) | Isatin (R²) | Product | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | N-Methylisatin | 4a | 85 | 92 |
| 2 | 4-Chlorocinnamaldehyde | N-Methylisatin | 4b | 81 | 94 |
| 3 | 4-Methylcinnamaldehyde | N-Methylisatin | 4c | 75 | 90 |
| 4 | Cinnamaldehyde | N-Benzylisatin | 4d | 88 | 91 |
| 5 | Cinnamaldehyde | 5-Bromoisatin | 4e | 72 | 95 |
Mandatory Visualization: Experimental Workflow
Caption: General experimental workflow for NHC/Co-catalyst mediated spirooxindole synthesis.
Experimental Protocol
Materials:
-
NHC Pre-catalyst: Aminoindanol-derived triazolium salt (e.g., B , 5-20 mol%)
-
Co-catalyst: Chiral Phosphoric Acid or simple Lewis Acid (e.g., LiCl, 20 mol%)
-
Base: 1,8-Diazabicycloundec-7-ene (DBU) or Cesium Carbonate (Cs₂CO₃) (10-30 mol%)
-
En-al (1.2 equiv)
-
Isatin (1.0 equiv)
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried vial under an argon atmosphere, combine the NHC pre-catalyst (0.05 mmol, 5 mol%), the co-catalyst (e.g., LiCl, 0.2 mmol, 20 mol%), and the isatin substrate (1.0 mmol, 1.0 equiv).
-
Add anhydrous solvent (5.0 mL) and cool the mixture to the specified temperature (e.g., 0 °C or 23 °C).
-
Add the base (e.g., DBU, 0.15 mmol, 15 mol%) and stir for 5 minutes.
-
Add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) dropwise over a period of 5 minutes.
-
Allow the reaction to stir for 24-48 hours, monitoring progress by TLC.
-
Upon completion, concentrate the reaction mixture directly under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the spirooxindole lactone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Selectivity in NHC/Chiral Phosphate-Catalyzed Reactions
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) and chiral phosphate co-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the chiral phosphate in NHC/chiral phosphate co-catalyzed reactions?
A1: In cooperative NHC/chiral phosphate catalysis, the NHC catalyst typically generates a nucleophilic intermediate (e.g., Breslow intermediate or homoenolate) from an aldehyde or enal. The chiral phosphate, acting as a Brønsted acid, activates the electrophile and controls the stereochemistry of the subsequent bond-forming step through hydrogen bonding or ion pairing in the transition state.[1][2]
Q2: My reaction shows low enantioselectivity. What are the first parameters I should investigate?
A2: Low enantioselectivity is a common issue. The first parameters to investigate are the structures of both the NHC precatalyst and the chiral phosphate co-catalyst. The steric and electronic properties of both catalysts are crucial for achieving high stereoinduction. Additionally, solvent and temperature play a significant role and should be screened.[3][4][5][6]
Q3: Can the counterion of the base used to generate the NHC affect the reaction's selectivity?
A3: Absolutely. The counterion of the base can play a crucial role, especially when using chiral phosphate co-catalysts. For instance, in certain annulation reactions, lithium-derived bases were found to be essential, suggesting the involvement of the lithium cation in organizing the transition state, potentially by coordinating with both the phosphate and the electrophile.[1] Substituting with other metal counterions like sodium or magnesium can lead to a complete loss of reactivity.[1]
Q4: Is there always a "matched" pair of chiral NHC and chiral phosphate enantiomers?
A4: Not necessarily. While in many cases a synergistic effect is observed between specific enantiomers of the chiral NHC and the chiral phosphate (a "matched" pair), some studies have reported a lack of the expected match/mismatch relationship.[1] It is therefore advisable to screen both enantiomers of the chiral phosphate with your chiral NHC to determine the optimal pairing for your specific transformation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Enantioselectivity | 1. Suboptimal catalyst combination. 2. Inappropriate solvent. 3. Reaction temperature is too high or too low. 4. Unfavorable steric or electronic properties of the substrate. | 1. Catalyst Screening: - Screen different chiral NHC precatalysts with varying steric bulk on the N-aryl substituents.[7][8] - Evaluate a range of chiral phosphoric acids with different 3,3'-substituents (e.g., aryl, naphthyl).[1] 2. Solvent Screening: Test a variety of solvents with different polarities. Non-polar solvents like toluene or dichloromethane are often good starting points, but polar aprotic solvents can sometimes be beneficial.[5][6][9] 3. Temperature Optimization: Run the reaction at different temperatures (e.g., from -20 °C to 40 °C). Lower temperatures often enhance enantioselectivity, but this is not a universal rule.[10][11][12] 4. Substrate Modification: If possible, modify the substrate to enhance favorable interactions with the catalysts. |
| Low Diastereoselectivity | 1. Poor facial discrimination in the transition state. 2. Competing reaction pathways. | 1. Enhance Steric Hindrance: Employ bulkier NHC catalysts or chiral phosphates to create a more defined chiral pocket.[7] 2. Additive Screening: The addition of molecular sieves can sometimes improve diastereoselectivity by removing trace amounts of water.[13] |
| Low Yield / No Reaction | 1. Inefficient catalyst activation. 2. Incorrect base or counterion. 3. Unsuitable solvent. 4. Deactivation of the catalyst. | 1. Base Optimization: Screen different bases (e.g., LiOtBu, NaOtBu, K3PO4, DBU) and ensure the correct stoichiometry is used.[1] 2. Counterion Effect: As mentioned in the FAQs, the cation can be critical. If using a chiral phosphate, consider bases with different metal counterions.[1] 3. Solvent Choice: Ensure the chosen solvent can dissolve all reaction components and is compatible with the catalytic cycle.[5][6] 4. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Poor Chemoselectivity | 1. Multiple reactive sites on the substrate. 2. Competing side reactions catalyzed by the NHC or phosphate. | 1. Tune Catalyst Electronics: Modify the electronic properties of the NHC or the acidity of the chiral phosphate to favor the desired reaction pathway.[14] 2. Protecting Groups: Consider using protecting groups to block unwanted reactive sites on the substrate. |
Data Presentation: Catalyst and Condition Optimization
The following tables summarize the effect of different parameters on the enantioselectivity and yield for a representative NHC/chiral phosphate-catalyzed annulation reaction.
Table 1: Effect of Chiral Phosphate Co-catalyst
| Entry | NHC Precatalyst | Chiral Phosphate | Yield (%) | er |
| 1 | D | F | 91 | 95:5 |
| 2 | D | G (S-TRIP) | 65 | 80:20 |
| 3 | D | H | 58 | 75:25 |
| 4 | E | F | 72 | 88:12 |
Reaction conditions: Precatalyst (10 mol%), Co-catalyst (20 mol%), LiOtBu (1.2 equiv), Toluene, 25 °C, 24 h. Data adapted from a representative study.[1]
Table 2: Effect of Solvent
| Entry | Solvent | Yield (%) | er |
| 1 | Toluene | 91 | 95:5 |
| 2 | CH2Cl2 | 85 | 92:8 |
| 3 | THF | 78 | 89:11 |
| 4 | Methanol | <10 | - |
Reaction conditions: NHC Precatalyst D (10 mol%), Chiral Phosphate F (20 mol%), LiOtBu (1.2 equiv), 25 °C, 24 h. Data adapted from a representative study.[1][5][6]
Experimental Protocols
General Protocol for a Model NHC/Chiral Phosphate-Catalyzed [3+2] Annulation
This protocol is a general guideline and may require optimization for different substrates.
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the NHC precatalyst (e.g., a C1-symmetric biaryl saturated imidazolium salt, 0.02 mmol, 10 mol%) and the chiral phosphoric acid (e.g., (S)-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (TRIP), 0.04 mmol, 20 mol%).
-
Inert Atmosphere: Cap the vial with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent and Base Addition: Add anhydrous toluene (1.0 mL) via syringe. Then, add a solution of lithium tert-butoxide (LiOtBu, 1 M in THF, 0.24 mL, 0.24 mmol, 1.2 equiv) dropwise at room temperature. Stir the mixture for 15 minutes.
-
Substrate Addition: Add the α-ketoester (0.22 mmol, 1.1 equiv) followed by the alkynal (0.20 mmol, 1.0 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Visualizations
Caption: Cooperative Catalysis Pathway.
Caption: Troubleshooting Workflow for Low Selectivity.
References
- 1. A Cooperative N-Heterocyclic Carbene-Chiral Phosphate Catalysis System for Allenolate Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low yields in NHC-catalyzed phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding low yields in N-Heterocyclic Carbene (NHC)-catalyzed phosphorylation reactions. The information is intended for researchers, scientists, and drug development professionals working in the field of organic synthesis.
Troubleshooting Guide
Low yields in NHC-catalyzed phosphorylation can arise from a variety of factors, from reagent quality to subtle nuances in the reaction setup. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.
Q1: I am observing very low to no product formation. What are the first things I should check?
A1: When a reaction fails, it's crucial to systematically review the basics. Start by verifying the quality and purity of your starting materials and reagents.
-
Reagent Quality: Ensure the NHC precatalyst, phosphorylating agent, base, and solvent are pure and anhydrous. NHC catalysts and the key intermediates are sensitive to moisture and oxygen.
-
Inert Atmosphere: Confirm that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the NHC catalyst.
-
Temperature Control: Double-check the reaction temperature. Some NHC-catalyzed reactions are sensitive to temperature fluctuations.
Q2: My reaction is sluggish and gives a low yield even after an extended reaction time. What are the likely causes?
A2: A sluggish reaction with low conversion often points to issues with catalyst activation or turnover.
-
Base Strength: The choice of base is critical for the in situ generation of the free carbene from its azolium salt precursor. If the base is not strong enough to deprotonate the precatalyst, the concentration of the active catalyst will be low. Consider switching to a stronger base.
-
Catalyst Loading: A low catalyst loading can lead to slow reaction rates. While higher loadings are not always better, a modest increase (e.g., from 5 mol% to 10 mol%) can sometimes improve the yield.
-
Solvent Effects: The solvent can significantly influence the solubility of the reagents and the stability of the intermediates. Screen a variety of anhydrous, non-protic solvents to find the optimal one for your specific substrate.
Q3: I am seeing the formation of multiple side products and a low yield of the desired phosphorylated compound. How can I improve the selectivity?
A3: The formation of side products suggests that undesired reaction pathways are competing with the desired phosphorylation.
-
Nature of the Phosphorylating Agent: The electrophilicity of the phosphorylating agent is key. A highly reactive agent might lead to background reactions, while a less reactive one may not react under the catalytic conditions.
-
Substrate Reactivity: Highly reactive substrates may undergo side reactions. Conversely, sterically hindered or electron-poor substrates may be poor nucleophiles, leading to low conversion.
-
Reaction Concentration: The concentration of the reaction can influence the relative rates of competing pathways. Experiment with different concentrations to favor the desired reaction.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No Reaction / Very Low Conversion | 1. Inactive catalyst (degraded NHC precatalyst).2. Insufficiently strong base for carbene generation.3. Presence of oxygen or moisture.4. Incorrect reaction temperature. | 1. Use a fresh batch of NHC precatalyst.2. Switch to a stronger base (e.g., DBU, KHMDS).3. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.4. Optimize the reaction temperature. |
| Low Yield with Starting Material Remaining | 1. Incomplete catalyst activation.2. Low catalyst loading.3. Poor solubility of reagents.4. Sterically hindered or unreactive substrate. | 1. Increase the amount of base or switch to a stronger base.2. Increase the catalyst loading incrementally.3. Screen different anhydrous, non-protic solvents.4. Increase the reaction temperature or use a more reactive phosphorylating agent. |
| Formation of Multiple Side Products | 1. Catalyst decomposition.2. Undesired reactivity of the phosphorylating agent.3. Competing side reactions of the substrate.4. Reaction temperature is too high. | 1. Use a more stable NHC catalyst.2. Screen different phosphorylating agents.3. Optimize reaction conditions (concentration, temperature) to favor the desired pathway.4. Lower the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of NHC-catalyzed phosphorylation?
A1: The generally accepted mechanism for NHC-catalyzed phosphorylation involves the nucleophilic attack of the NHC on an electrophilic phosphorus species (e.g., a phosphonating or phosphorylating agent) to form a highly reactive phosphonium ylide or a related intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol or amine to afford the phosphorylated product and regenerate the NHC catalyst.
Q2: How do I choose the right NHC catalyst for my phosphorylation reaction?
A2: The choice of NHC catalyst depends on the specific substrates and reaction conditions. The electronic and steric properties of the NHC are crucial. Electron-rich NHCs are generally more nucleophilic and can accelerate the reaction. The steric bulk of the NHC can influence the selectivity of the reaction, particularly with sterically demanding substrates. It is often necessary to screen a small library of NHCs to find the optimal catalyst for a new transformation.
Q3: What are some common side reactions to be aware of?
A3: Besides catalyst deactivation, common side reactions can include the dimerization or oligomerization of the starting materials, or reaction of the NHC with the solvent or impurities. In the context of phosphorylation, hydrolysis of the phosphorylating agent or the product can occur if moisture is present.
Experimental Protocols
General Protocol for NHC-Catalyzed Phosphorylation of an Alcohol (Representative)
Disclaimer: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
NHC precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Phosphorylating agent (e.g., diphenyl phosphonate)
-
Alcohol substrate
-
Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU)
-
Anhydrous, non-protic solvent (e.g., THF, DCM)
Procedure:
-
To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the NHC precatalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2 mL) and cool the mixture to 0 °C.
-
Slowly add the base (0.1 mmol, 10 mol%) and stir the mixture for 30 minutes at 0 °C to generate the free carbene.
-
Add the alcohol substrate (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the phosphorylating agent (1.2 mmol, 1.2 equiv) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Proposed NHC catalytic cycle.
Technical Support Center: Optimizing NHC-Mediated Phosphate Ester Cleavage
Welcome to the technical support center for N-Heterocyclic Carbene (NHC)-mediated phosphate ester cleavage. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for NHC-mediated phosphate ester cleavage?
A1: The reaction proceeds via a nucleophilic attack of the NHC on the phosphorus center of the phosphate ester. This forms a transient phosphonium intermediate which then undergoes reaction with a nucleophile (e.g., an alcohol for transesterification or water for hydrolysis) to yield the cleaved phosphate product and the regenerated NHC catalyst.
Q2: Which NHC catalyst is most effective for phosphate ester cleavage?
A2: The choice of NHC catalyst is crucial for reaction efficiency. Sterically bulky and electron-rich NHCs often exhibit higher catalytic activity. For instance, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) are commonly used and have shown good performance in related transesterification reactions. The optimal catalyst may vary depending on the specific substrate and reaction conditions.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a significant role in NHC-catalyzed reactions. Aprotic solvents like tetrahydrofuran (THF) and dioxane are generally preferred. The polarity of the solvent can influence the stability of charged intermediates in the catalytic cycle.[1] It is advisable to screen a range of solvents to find the optimal one for your specific substrate.
Q4: What is the role of the base in this reaction?
A4: A base is required to deprotonate the imidazolium salt precursor to generate the active NHC catalyst in situ.[2] Common bases include potassium tert-butoxide (KOtBu) and sodium hydride (NaH). The stoichiometry of the base relative to the NHC precursor should be carefully controlled to avoid side reactions.
Q5: Can this method be used for selective cleavage of one ester group in a poly-phosphorylated molecule?
A5: Achieving selective cleavage can be challenging and is highly substrate-dependent. Reaction parameters such as temperature, reaction time, and stoichiometry of the nucleophile can be tuned to favor mono-cleavage over multiple cleavage events. Careful optimization is necessary to achieve the desired selectivity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting phosphate ester. | 1. Inefficient catalyst generation. 2. Inactive catalyst. 3. Unsuitable reaction temperature. 4. Sterically hindered substrate. | 1. Ensure anhydrous conditions for the in situ generation of the NHC. Use a stronger base or a different NHC precursor. 2. Use a freshly prepared or purchased catalyst. Consider NHCs with different steric and electronic properties (see Table 1). 3. Screen a range of temperatures. While many reactions proceed at room temperature, some may require heating. 4. Increase the catalyst loading or switch to a less sterically demanding NHC. |
| Formation of multiple products (over-reaction). | 1. Reaction time is too long. 2. Excess nucleophile. 3. High reaction temperature. | 1. Monitor the reaction progress by techniques like 31P NMR and stop the reaction once the desired product is formed. 2. Reduce the equivalents of the nucleophile (e.g., alcohol). 3. Lower the reaction temperature to improve selectivity. |
| Catalyst deactivation. | 1. Presence of moisture or air. 2. Incompatible functional groups on the substrate. | 1. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The use of molecular sieves can be beneficial.[3] 2. Ensure the substrate is free of acidic protons or other functional groups that can react with the NHC. |
| Difficulty in isolating the desired product. | 1. Co-elution with the catalyst or byproducts during chromatography. | 1. Optimize the purification method. A different choice of NHC catalyst might lead to byproducts with different chromatographic behavior. Consider a catch-and-release strategy for the catalyst if available. |
Data Presentation
Table 1: Screening of N-Heterocyclic Carbene Catalysts for the Transesterification of Dimethyl Methylphosphonate (DMMP) with Benzyl Alcohol.
| Entry | NHC Catalyst | R Group on NHC | Time (h) | Conversion (%) |
| 1 | IPr | 2,6-Diisopropylphenyl | 2 | 95 |
| 2 | IMes | 2,4,6-Trimethylphenyl | 2 | 92 |
| 3 | ICy | Cyclohexyl | 2 | 71 |
| 4 | IAd | Adamantyl | 2 | 35 |
| 5 | ItBu | tert-Butyl | 18 | 0 |
Data adapted from Singh, R.; Nolan, S. P. Chem. Commun. 2005, 5456-5458.[4] This table illustrates the impact of the steric bulk of the N-substituents on the NHC's catalytic activity.
Table 2: Effect of Reaction Parameters on the NHC-Catalyzed Transesterification of a Phosphate Ester.
| Entry | Parameter Varied | Conditions | Yield (%) |
| 1 | Solvent | THF | 95 |
| 2 | Toluene | 85 | |
| 3 | Dioxane | 90 | |
| 4 | Base (for in situ generation) | KOtBu | 92 |
| 5 | NaH | 88 | |
| 6 | Temperature | 25 °C | 95 |
| 7 | 50 °C | 98 |
This table summarizes general trends observed in optimization studies. Actual yields are substrate-dependent.
Experimental Protocols
General Procedure for NHC-Mediated Phosphate Ester Cleavage (Transesterification Example):
This protocol is based on the transesterification of dimethyl methylphosphonate with benzyl alcohol.[3]
-
Catalyst Generation (in situ): To a screw-cap vial charged with the imidazolium salt (NHC precursor, 0.05 mmol) under an argon atmosphere, add molecular sieves (4 Å, 0.5 g). Add anhydrous THF (1 mL) and the base (e.g., potassium tert-butoxide, 0.9 eq., 5.0 mg). Stir the mixture for 15 minutes at room temperature to allow for the deprotonation of the imidazolium salt and generation of the active NHC.
-
Reaction Setup: To the vial containing the in situ generated NHC, add the phosphate ester (e.g., dimethyl methylphosphonate, 1 mmol, 109 μl) followed by the alcohol (e.g., benzyl alcohol, 1 mmol, 104 μl).
-
Reaction Execution: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 25 °C).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by 31P NMR spectroscopy.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., a proton source). Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to isolate the desired cleaved phosphate ester.
Visualizations
Caption: General mechanism of NHC-mediated phosphate ester cleavage.
Caption: Experimental workflow for NHC-mediated phosphate ester cleavage.
References
Technical Support Center: Enhancing Stability in NHC Catalytic Systems with Phosphate Additives
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalytic systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst stability and performance, with a specific focus on the role of phosphate additives.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem ID | Observed Issue | Potential Cause | Suggested Solution with Phosphate Additives |
| NHC-TD-01 | Low or no catalytic activity from the start of the reaction. | Incomplete in situ generation of the active NHC catalyst from its azolium salt precursor. | Ensure the use of an appropriate phosphate base, such as tripotassium phosphate (K₃PO₄), to facilitate the deprotonation of the azolium salt. The pKa of the azolium salt should be considered when selecting the phosphate base and reaction conditions. |
| NHC-TD-02 | Initial catalytic activity is observed, but the reaction stalls or deactivates over time. | Decomposition of the NHC-metal complex, potentially through base-induced pathways. Stronger bases like alkoxides can promote O-NHC coupling, leading to catalyst deactivation.[1] | Use a milder inorganic base like K₃PO₄ or sodium phosphate (Na₃PO₄) instead of strong organic bases. Phosphate bases can be effective in generating the NHC without promoting common deactivation pathways. |
| NHC-TD-03 | Inconsistent reaction yields and catalyst performance between batches. | Sensitivity of the catalytic system to trace amounts of acid or base, leading to variations in the concentration of the active catalyst. | The use of a phosphate salt can act as a buffer, maintaining a more stable pH throughout the reaction and leading to more reproducible results. |
| NHC-TD-04 | Formation of undesired byproducts, suggesting alternative reaction pathways are competing with the desired transformation. | The active catalyst concentration is not optimal, or the catalyst is degrading into species that promote side reactions. | Optimize the stoichiometry of the phosphate base relative to the azolium salt. An excess of a strong base can be detrimental, while a well-chosen phosphate base in the correct amount can maintain the desired catalytic cycle. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of phosphate additives in NHC-catalyzed reactions?
A1: The most well-documented role of inorganic phosphate salts, particularly tripotassium phosphate (K₃PO₄), is to act as a base for the in situ generation of the N-heterocyclic carbene from its corresponding azolium salt precursor.[2] This deprotonation is a critical step for the activation of the catalyst.
Q2: Can phosphate additives act as more than just a base?
A2: While the primary role is as a base, phosphate anions can potentially coordinate with the metal center in the catalytic complex.[3] This coordination may help to stabilize the complex and prevent decomposition pathways, although this is less extensively documented in homogeneous NHC catalysis compared to their role as bases. In some systems, such as with impregnated activated carbons, phosphate additives have been shown to inhibit the aging of metal catalysts.[3]
Q3: How do I choose the right phosphate additive for my system?
A3: The choice depends on the specific reaction, the solvent, and the pKa of the NHC precursor. Tripotassium phosphate (K₃PO₄) is a commonly used base in many cross-coupling reactions.[2] The reaction's sensitivity to pH and the solubility of the phosphate salt in the reaction medium are also important considerations. It may be necessary to screen different phosphate salts (e.g., K₃PO₄, Na₃PO₄, K₂HPO₄) to find the optimal conditions.
Q4: Are there specific deactivation pathways that phosphate additives can help prevent?
A4: A significant deactivation pathway for NHC-metal complexes can be induced by strong bases, leading to O-NHC coupling and the formation of inactive metal species.[1] By using a milder base like a phosphate salt instead of stronger bases such as alkoxides, this deactivation pathway may be suppressed.
Q5: What is the difference between using a phosphate additive and a chiral phosphoric acid in NHC catalysis?
A5: A phosphate additive like K₃PO₄ is typically used as an external base to generate the active catalyst. In contrast, a chiral phosphoric acid can be part of a cooperative catalytic system with an NHC. In such systems, the phosphoric acid acts as a co-catalyst, often activating a substrate through hydrogen bonding, and is integral to the enantioselectivity of the reaction.[4]
Data on the Role of Phosphate as a Base in NHC Catalysis
The following table summarizes representative conditions for the use of phosphate as a base in Suzuki-Miyaura cross-coupling reactions catalyzed by NHC-palladium complexes.
| Catalyst System | Aryl Halide | Boronic Acid | Phosphate Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / IBiox·HCl | Aryl Chloride | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 96 | [2] |
| Pd(OAc)₂ / IPr·HCl | Aryl Chloride | Alkylboronic acid | K₃PO₄ | Dioxane/H₂O | 80 | 85-95 | Organ, M. G. et al. Angew. Chem. Int. Ed.2007 , 46, 2768-2813. |
Experimental Protocols
Protocol 1: General Procedure for in situ NHC Catalyst Generation using a Phosphate Base for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium source (e.g., Pd(OAc)₂)
-
NHC-precursor (azolium salt, e.g., IPr·HCl)
-
Aryl halide
-
Boronic acid
-
Tripotassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium source (e.g., 2 mol%), the NHC-precursor (e.g., 2.2 mol%), and the finely ground K₃PO₄ (2.0 equivalents).
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Relationship: Role of Phosphate in NHC Catalyst Activation and Potential Stabilization
References
Technical Support Center: Enhancing the Stability of NHC-Metal Complexes in Phosphate Buffered Saline
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of N-heterocyclic carbene (NHC)-metal complexes in phosphate-buffered saline (PBS). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with NHC-metal complexes in PBS.
1. Issue: Rapid decomposition of the complex upon introduction to PBS.
-
Question: My NHC-metal complex, which is stable in organic solvents, rapidly decomposes when I dissolve it in PBS. What are the likely causes and how can I fix this?
Answer: Rapid decomposition in PBS can be attributed to several factors related to the buffer's composition.
-
Protonolysis: The M-CNHC bond can be susceptible to cleavage by protic species.[1] PBS is a protic solvent system that can facilitate this decomposition pathway, leading to the formation of an azolium salt and disconnected metal species.[1]
-
Ligand Exchange with Chloride: PBS has a high concentration of chloride ions (typically 137 mM). These can compete with the NHC or other ancillary ligands for coordination to the metal center, leading to ligand dissociation and complex degradation.
-
Phosphate Coordination: Phosphate ions can also coordinate to the metal center, potentially destabilizing the complex.
-
Oxidation: The metal center may be susceptible to oxidation in the aqueous, oxygen-containing environment of PBS, which can lead to decomposition.[2]
Troubleshooting Steps:
-
Modify the NHC Ligand:
-
Increase Steric Bulk: Introducing bulkier "wingtip" groups (e.g., mesityl, diisopropylphenyl) on the nitrogen atoms of the NHC can sterically shield the metal center from incoming ligands like chloride or water, thus enhancing stability.[3]
-
Tune Electronic Properties: The electronic donating ability of the NHC can be modified by altering the azole ring. For instance, imidazoline-based NHCs are stronger electron donors than imidazole or benzimidazole-based ones, which can lead to a stronger M-NHC bond.[4]
-
-
Vary the Metal Center: The stability of the M-NHC bond is highly dependent on the metal. Gold(I) complexes are known to be particularly stable.[5] If your application allows, consider switching to a more robust metal center.
-
Optimize Ancillary Ligands: The other ligands in the complex play a crucial role.[5][6] Ensure they are not labile in high chloride concentrations. Consider using strongly coordinating, multidentate ancillary ligands to increase overall complex stability.
-
Deoxygenate the PBS: If oxidation is suspected, working with deoxygenated PBS can improve the stability of oxidation-sensitive complexes.
-
2. Issue: Gradual loss of activity or integrity of the complex over time in PBS.
-
Question: My NHC-metal complex appears to be initially stable in PBS, but I observe a gradual loss of performance (e.g., catalytic activity, therapeutic effect) over several hours or days. What could be happening?
Answer: Gradual degradation suggests slower decomposition pathways are at play.
-
Ancillary Ligand Dissociation: Dissociation of other ligands in the complex can occur slowly over time, potentially leading to an unstable intermediate that then decomposes.[5][6]
-
Slow NHC Dissociation: While the M-NHC bond is generally strong, for some metal centers, it can be kinetically labile, leading to a slow equilibrium of dissociation and re-association.[3][5][6] In the presence of trapping agents or competing ligands in the buffer, this can lead to irreversible decomposition.
-
Reductive Elimination: The NHC ligand may undergo slow reductive elimination with another ligand attached to the metal.[1][3][7]
Troubleshooting Steps:
-
Monitor with Spectroscopy: Use techniques like NMR, UV-Vis, or mass spectrometry to monitor the complex in PBS over time to identify any changes in its structure or the appearance of decomposition products.
-
Ligand Modification: As with rapid decomposition, modifying the steric and electronic properties of the NHC and ancillary ligands can significantly slow these degradation pathways.
-
Consider a Delivery System: For drug development applications, encapsulating the NHC-metal complex in a nanocarrier (e.g., liposomes, polymers) can protect it from the harsh buffer environment until it reaches its target.
-
Frequently Asked Questions (FAQs)
Q1: Which metal centers generally form the most stable NHC complexes for use in biological media?
A1: Gold(I) has been shown to form exceptionally stable NHC complexes that maintain their integrity for extended periods in various biological media, including PBS.[5][8][9][10] Complexes of other late transition metals like Palladium(II), Platinum(II), and Ruthenium(II) have also been successfully used, but their stability can be more dependent on the overall ligand set.[5][11] Metals like Nickel(II), Rhodium(III), and Iridium(III) can form more labile NHC complexes.[5][6]
Q2: How do I choose the right NHC ligand for stability in PBS?
A2: The choice depends on a balance of steric and electronic factors.
-
Sterics: Large, bulky wingtip groups (e.g., 2,6-diisopropylphenyl (Dipp), 2,4,6-trimethylphenyl (Mes)) are generally preferred as they provide kinetic stabilization by shielding the metal center.[3]
-
Electronics: Strong σ-donating NHCs (e.g., from saturated imidazolin-2-ylidene backbones) form stronger bonds with the metal, which can increase thermodynamic stability.[4]
-
Solubility: Ensure that the chosen NHC ligand imparts sufficient aqueous solubility to the complex, or include solubilizing groups on the ligand framework if necessary.
Q3: What are the primary pathways for NHC-metal complex decomposition in aqueous media like PBS?
A3: The primary decomposition pathways include:
-
NHC Ligand Dissociation: The reversible or irreversible cleavage of the Metal-NHC bond.[5][6]
-
Protonolysis: Cleavage of the Metal-NHC bond by a proton source (like water) to form an imidazolium salt.[1]
-
Reductive Elimination: The NHC ligand is eliminated from the metal center along with another ligand.[1][3]
-
Oxidative Degradation: The metal center or the NHC ligand itself can be oxidized.[2]
-
Ancillary Ligand Exchange/Dissociation: Other ligands on the metal are replaced by components of the buffer (water, chloride, phosphate), which can destabilize the complex.[5][6]
Q4: Are there any alternatives to PBS that might be less harsh on my NHC-metal complex?
A4: Yes, depending on your experimental needs. You could consider using other biological buffers like Tris or HEPES. However, it's crucial to test the stability of your complex in any new buffer system. If the high chloride content of PBS is the primary issue, you could prepare a modified PBS with a lower chloride concentration, replacing it with a non-coordinating anion, but be aware of how this might affect the physiological relevance of your experiment.
Data on NHC-Metal Complex Stability
The stability of NHC-metal complexes is highly dependent on the metal center, the NHC ligand, and the ancillary ligands. The following table summarizes qualitative stability data from the literature.
| Metal Center | NHC Type | Ancillary Ligands | Conditions | Stability Outcome | Citation |
| Au(I) | Imidazolylidene | Chloride | 120 °C, 24h | Completely stable, no degradation | [5] |
| Pd(II) | Imidazolylidene | Pyridine, Chloride | 120 °C, 24h | Slow degradation (7%) | [5] |
| Pt(II) | Imidazolylidene | DMSO, Chloride | 120 °C, 24h | Moderate degradation (31%) | [5] |
| Ir(I) | Imidazolylidene | 1,5-Cyclooctadiene (COD) | 120 °C, 6h | Complete degradation | [5] |
| Ni(II) | Imidazolylidene | Triphenylphosphine, Bromide | 120 °C, 24h | Significant degradation and NHC dissociation | [5][6] |
| Rh(III) | Imidazolylidene | Cp, Chloride | 120 °C, 24h | Significant degradation and NHC dissociation | [5][6] |
| Ir(III) | Imidazolylidene | Cp, Chloride | 120 °C, 24h | Significant degradation and NHC dissociation | [5][6] |
| Au | Imidazole/Benzimidazole | Nanoparticle surface | PBS, 21 days | Stable, no observed degradation | [8][9][10] |
Experimental Protocols
Protocol 1: Assessing Complex Stability in PBS by 1H NMR Spectroscopy
This protocol allows for the monitoring of the complex's integrity and the detection of decomposition products over time.
-
Sample Preparation:
-
Prepare a stock solution of your NHC-metal complex in a suitable deuterated organic solvent (e.g., DMSO-d6, MeOD-d4) in which it is stable.
-
Prepare a stock solution of PBS in D2O.
-
In an NMR tube, add a known concentration of the complex stock solution.
-
Add an internal standard (e.g., trimethylsilyl propionate-d4 sodium salt) for quantitative analysis.
-
Acquire an initial 1H NMR spectrum (t=0).
-
To the same NMR tube, add the PBS/D2O solution to achieve the desired final concentration and PBS/organic solvent ratio.
-
-
Data Acquisition:
-
Immediately acquire a 1H NMR spectrum after the addition of PBS.
-
Continue to acquire spectra at regular intervals (e.g., 1h, 6h, 24h, 48h) while keeping the sample at a constant temperature (e.g., 25 °C or 37 °C).
-
-
Data Analysis:
-
Integrate the signals corresponding to the intact NHC-metal complex and compare them to the internal standard.
-
Look for the appearance of new signals that could correspond to decomposition products, such as the characteristic C2-H proton of a newly formed imidazolium salt (typically > 8 ppm).
-
Plot the percentage of intact complex versus time to determine the decomposition rate.
-
Protocol 2: Assessing Stability of NHC-Functionalized Gold Nanoparticles (AuNPs) in PBS
This protocol uses UV-Vis Spectroscopy to monitor the colloidal stability of NHC-AuNPs, which is an indicator of ligand stability on the nanoparticle surface.
-
Synthesis and Functionalization:
-
Synthesize citrate-capped AuNPs according to standard literature procedures.
-
Functionalize the AuNPs by adding a solution of the desired NHC-Au precursor complex to the citrate-capped AuNP solution.[9]
-
Isolate the NHC-functionalized AuNPs by centrifugation and removal of the supernatant.
-
-
Stability Assay:
-
Resuspend the purified NHC-AuNPs in deionized water to create a stock solution.
-
Take an aliquot of the stock solution and record its initial UV-Vis spectrum. Note the wavelength of the localized surface plasmon resonance (LSPR) peak.
-
Centrifuge the aliquot, remove the supernatant, and resuspend the NHC-AuNPs in PBS.
-
Record the UV-Vis spectrum at various time points (e.g., 0, 1, 7, 14, 21 days).[8][9][10]
-
-
Data Analysis:
-
Stable Ligands: If the NHC ligands are stable on the surface, the AuNPs will remain well-dispersed in PBS, and the LSPR peak in the UV-Vis spectrum will show minimal shifting or broadening.
-
Ligand Desorption: If the ligands desorb, the nanoparticles will aggregate, causing a significant red-shift and broadening of the LSPR peak, often accompanied by a color change of the solution from red to blue/purple.
-
Visualizations
Caption: Major decomposition pathways for NHC-metal complexes in PBS.
Caption: Workflow for assessing complex stability in PBS via NMR.
Caption: Troubleshooting logic for improving NHC-metal complex stability.
References
- 1. The key role of R–NHC coupling (R = C, H, heteroatom) and M–NHC bond cleavage in the evolution of M/NHC complexes and formation of catalytically activ ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02629H [pubs.rsc.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. baranlab.org [baranlab.org]
- 5. Exploring the stability of the NHC–metal bond using thiones as probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Relative Stabilities of Metal‐Peptide Bonds in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid side reactions in thiamine diphosphate-mimetic NHC catalysis
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions in thiamine diphosphate (ThDP)-mimetic NHC catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in NHC catalysis?
A1: The most prevalent side reactions include oxidative decomposition of the catalyst or key intermediates, formation of homo-benzoin products in cross-benzoin reactions, and catalyst deactivation through various pathways. Oxidative pathways can lead to the formation of esters or carboxylic acids instead of the desired product.[1][2][3][4] Catalyst decomposition can occur via redox processes with substrates or reagents, leading to the formation of ureas.[5]
Q2: My reaction is producing a significant amount of ester byproduct. What is the likely cause and how can I prevent it?
A2: The formation of an ester byproduct is typically the result of an oxidative side reaction. The Breslow intermediate, a key species in the catalytic cycle, is susceptible to oxidation.[2][3][4] This can be caused by atmospheric oxygen, the presence of an external oxidant, or even through a redox reaction with certain substrates.[5][6] To mitigate this, ensure your reaction is performed under strictly inert conditions (e.g., using degassed solvents and an inert atmosphere like argon or nitrogen). In some cases, using a redox-active NHC catalyst that promotes internal oxidation and regeneration can provide a more controlled reaction.[2][7]
Q3: I am attempting a cross-benzoin condensation, but the major product is from the self-condensation of one of the aldehydes. How can I improve the chemoselectivity?
A3: The formation of homo-benzoin products is a common challenge in cross-benzoin reactions and is influenced by the relative electrophilicity of the aldehyde partners.[8][9][10] To favor the desired cross-coupling, you can employ aldehydes with distinct electronic properties. For instance, using an electron-rich aldehyde as the acyl anion precursor and an electron-deficient aldehyde as the electrophile can enhance selectivity. Additionally, bulky substituents on the NHC catalyst can suppress side reactions like benzoin condensation.[11] The presence of an ortho-substituent on the electrophilic aromatic aldehyde can also improve selectivity by sterically hindering the direct addition of the NHC to that aldehyde.[9]
Q4: My catalyst seems to be decomposing during the reaction, leading to a stall in conversion. What are potential catalyst decomposition pathways?
A4: NHC catalysts can decompose through several mechanisms. In organocatalysis, a common issue is the reaction of the carbene with oxidizing agents or even certain sulfonates, which can convert the NHC into a corresponding urea, thus deactivating it.[5] When NHCs are used as ligands for transition metals, other decomposition pathways like reductive elimination or displacement from the metal center become relevant.[12][13][14] To improve catalyst stability, ensure all reagents and solvents are pure and free of potential deactivating species. The choice of the N-substituents on the NHC can also significantly impact its stability and reactivity.[15]
Q5: How does the choice of solvent affect the outcome of my NHC-catalyzed reaction?
A5: Solvent polarity plays a crucial role in determining the reaction pathway. Polar protic solvents can favor oxidative pathways due to the solvation of intermediates with greater charge separation.[1] Conversely, non-polar solvents can disfavor these oxidation pathways.[1] Therefore, screening different solvents is a critical step in optimizing your reaction and minimizing side products. The stability of NHC-CO2 adducts, which can be a form of catalyst sequestration, is also sensitive to solvent polarity.[16]
Troubleshooting Guides
Issue 1: Low Yield and Formation of Oxidative Byproducts (Esters, Carboxylic Acids)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (Argon or Nitrogen). | Reduction or elimination of oxidative byproducts. |
| Oxidizing Impurities | Purify all starting materials and solvents. | Improved yield of the desired product. |
| Inherent Substrate Reactivity | Some substrates may act as oxidants. If possible, modify the substrate or use a milder NHC catalyst. | Minimized byproduct formation. |
| Unfavorable Solvent Choice | Screen a range of solvents with varying polarities. Non-polar solvents often disfavor oxidation pathways.[1] | Shift in product distribution towards the desired compound. |
| Catalyst Sensitivity | Consider using a redox-active NHC catalyst designed for controlled internal oxidation.[2][7] | Higher yield and selectivity for the desired oxidized product. |
Issue 2: Poor Chemoselectivity in Cross-Coupling Reactions (e.g., Cross-Benzoin)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Reactivity of Aldehydes | Use aldehydes with significantly different electronic properties (one electron-rich, one electron-deficient). | Increased formation of the cross-coupled product over homo-coupled byproducts.[8][9] |
| Steric Hindrance | Introduce steric bulk on the electrophilic aldehyde partner (e.g., an ortho-substituent) to disfavor its reaction with the NHC.[9] | Improved chemoselectivity. |
| Catalyst Choice | Employ a sterically hindered NHC catalyst to suppress unwanted side reactions.[11] | Higher ratio of cross- to homo-benzoin product. |
| Reaction Conditions | Optimize temperature and reaction time. Benzoin reactions can be reversible, and thermodynamic control may favor the desired product under certain conditions.[10] | Enhanced selectivity. |
Experimental Protocols
Protocol 1: General Procedure for an Inert Atmosphere Reaction to Minimize Oxidation
-
Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Solvent Degassing: The chosen reaction solvent should be degassed prior to use. This can be achieved by three freeze-pump-thaw cycles or by sparging with a stream of argon or nitrogen for at least 30 minutes.
-
Reagent Preparation: Solid reagents should be dried under high vacuum. Liquid reagents should be distilled and stored under an inert atmosphere.
-
Reaction Setup: Assemble the reaction glassware under a positive pressure of an inert gas. Add the NHC precatalyst and any solid reagents to the reaction flask.
-
Purging: Evacuate and backfill the reaction flask with the inert gas three times.
-
Addition of Reagents: Add the degassed solvent and liquid reagents via syringe through a septum.
-
Base Addition: The base, dissolved in a degassed solvent, should be added slowly to the reaction mixture at the appropriate temperature to initiate the reaction.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction appropriately and proceed with purification.
Visualizations
Caption: Competing pathways in NHC catalysis.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Active N-Heterocyclic Carbenes in Oxidative NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redox reaction between N-heterocyclic carbenes and sulfonates: insights into unproductive catalytic paths - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Light opens a new window for N-heterocyclic carbene catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. distantreader.org [distantreader.org]
- 9. d-nb.info [d-nb.info]
- 10. Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Heterocyclic-Carbene-Catalyzed Domino Reactions via Two or More Activation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Activation, and Decomposition of N-Heterocyclic Carbene-Containing Complexes | N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Synthetic Tools | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Binding Affinity of NHC-Based Phosphate Sensors
Welcome to the technical support center for N-Heterocyclic Carbene (NHC)-based phosphate sensors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions. Our goal is to help you optimize your experimental workflow and enhance the binding affinity and performance of your NHC-based phosphate sensors.
Frequently Asked Questions (FAQs)
Q1: What are NHC-based phosphate sensors and how do they work?
A1: NHC-based phosphate sensors are molecular constructs designed to detect and quantify phosphate anions. They consist of three key components: an N-Heterocyclic Carbene (NHC) unit that acts as the phosphate recognition site, a signaling unit (e.g., a fluorophore or chromophore) that produces a detectable signal, and a linker that connects the NHC to the signaling unit. The binding of a phosphate anion to the NHC core perturbs the electronic properties of the system, leading to a change in the signal (e.g., fluorescence quenching or enhancement, color change) that can be measured.[1][2]
Q2: Why use N-Heterocyclic Carbenes for phosphate sensing?
A2: N-Heterocyclic Carbenes (NHCs) are attractive for sensor design due to their strong σ-donating properties and the tunability of their steric and electronic characteristics.[3] The electron-rich carbene center can be engineered to form favorable interactions with anions like phosphate. Furthermore, NHCs can form highly stable bonds with surfaces (e.g., gold), which is advantageous for the development of robust, reusable sensors.[4][5]
Q3: What are the key factors influencing the binding affinity of an NHC-based phosphate sensor?
A3: The primary factors include:
-
Electronic Properties of the NHC: Modifying the substituents on the NHC ring can alter its electron density, thereby tuning its interaction with the phosphate anion.[6]
-
Steric Environment: The size and shape of the substituents on the NHC can create a pre-organized binding pocket that complements the tetrahedral geometry of phosphate.
-
Solvent System: The polarity and hydrogen-bonding capabilities of the solvent significantly impact anion solvation and, consequently, the binding affinity.[7][8]
-
Linker Rigidity: A more rigid linker between the NHC and the signaling unit can reduce conformational flexibility, which can be entropically favorable for binding.
Q4: How can the selectivity of an NHC-based phosphate sensor be improved?
A4: Enhancing selectivity for phosphate over other anions (e.g., chloride, acetate) can be achieved by designing a binding pocket that is sterically and electronically complementary to the tetrahedral geometry and charge distribution of phosphate. This can involve introducing multiple interaction sites or employing a more rigid molecular scaffold.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and use of NHC-based phosphate sensors.
Problem 1: Low or No Response to Phosphate
Q: My sensor shows a weak or no discernible change in signal upon addition of phosphate. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors:
-
Cause 1: Poor Binding Affinity. The interaction between your NHC core and phosphate may be too weak in the chosen experimental conditions.
-
Solution 1a: Re-evaluate the NHC design. Consider introducing more electron-withdrawing groups on the NHC backbone to enhance the Lewis acidity of the binding pocket. Computational studies can help predict the effect of different substituents on binding energy.[9]
-
Solution 1b: Optimize the solvent. Anion binding is highly dependent on the solvent.[10][11][12] Highly polar or protic solvents can strongly solvate the phosphate anion, making it difficult for the sensor to compete. Experiment with less polar, aprotic solvents to minimize this effect.
-
Solution 1c: Introduce secondary interactions. Modify the sensor to include additional hydrogen bond donors near the NHC binding site to provide further stabilization of the phosphate complex.
-
-
Cause 2: Incorrect Experimental pH. The protonation state of phosphate is pH-dependent. Ensure your buffered solution is at a pH where the desired phosphate species (e.g., H₂PO₄⁻ or HPO₄²⁻) is predominant and your sensor is designed to bind that form.
-
Cause 3: Inefficient Signal Transduction. The binding event may not be effectively communicated to the signaling unit.
-
Solution 3a: Modify the linker. The linker between the NHC and the fluorophore/chromophore plays a crucial role. A more rigid or conjugated linker can improve electronic communication.
-
Solution 3b: Choose a more sensitive signaling unit. Some fluorophores are more sensitive to changes in their electronic environment than others. Consider fluorophores known for their responsiveness to changes in local charge density.[1][2]
-
Problem 2: Poor Selectivity
Q: My sensor responds to other anions in addition to phosphate. How can I improve its selectivity?
A:
-
Cause 1: Non-specific Binding Interactions. The sensor might be relying on general electrostatic interactions rather than shape-specific recognition.
-
Solution 1a: Create a well-defined binding cavity. Introduce bulky substituents on the NHC "wing-tips" to create a pocket that sterically favors the tetrahedral shape of phosphate over linear or trigonal planar anions.[13]
-
Solution 1b: Preorganization. Design a more rigid sensor scaffold that holds the binding elements in a conformation complementary to phosphate, reducing the entropic penalty of binding.
-
-
Cause 2: Competing Interactions with Counter-ions. The counter-ion of the phosphate salt used in your experiments could interfere with the measurement.
-
Solution 2a: Use phosphate salts with non-coordinating counter-ions. Tetrabutylammonium is a common choice for this reason.[14]
-
Problem 3: Signal Instability or Sensor Degradation
Q: The sensor's signal is drifting over time, or its performance degrades after a few measurements. What could be the cause?
A:
-
Cause 1: NHC Instability. While generally robust, NHCs can be susceptible to degradation under certain conditions, particularly in the presence of strong electrophiles or oxidizing agents.[15]
-
Solution 1a: Ensure inert experimental conditions. If you suspect degradation, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Solution 1b: Modify the NHC backbone. Benzimidazolium-based NHCs are often more stable than their imidazolium counterparts.[16]
-
-
Cause 2: Photobleaching of the Signaling Unit. If you are using a fluorescent sensor, prolonged exposure to the excitation light source can cause the fluorophore to photobleach.
-
Solution 2a: Minimize light exposure. Reduce the excitation intensity and exposure time during measurements.
-
Solution 2b: Use a more photostable fluorophore.
-
-
Cause 3: Leaching from a Surface (for solid-state sensors). If the sensor is immobilized on a surface, it may be slowly detaching.
Quantitative Data Summary
The following tables summarize binding affinity data for various anion receptors to provide context for expected performance. Note that data for NHC-based phosphate sensors is still emerging, so data from other receptor types are included for comparison.
Table 1: Binding Constants (Kₐ, M⁻¹) for Anion Receptors in Different Solvents
| Receptor Type | Anion | Solvent | Binding Constant (Kₐ, M⁻¹) | Reference |
| 1,3-Diol | H₂PO₄⁻ | CD₃CN | 1,100 | [10] |
| 1,3-Diol | H₂PO₄⁻ | CDCl₃ | 1,200 | [10] |
| Calix[8]pyrrole | SCN⁻ | Acetonitrile | (Qualitatively strong binding) | [8] |
| Calix[8]pyrrole | SCN⁻ | DMSO | (Binding suppressed) | [8] |
| Triazolophane | Cl⁻ | Dichloromethane | ~2,000,000 | [12] |
| Triazolophane | Cl⁻ | Acetonitrile | ~5,000 | [12] |
Key Experimental Protocols
Protocol 1: General Synthesis of an NHC-Precursor (Imidazolium Salt)
-
N-Arylation/Alkylation: React imidazole with an appropriate aryl or alkyl halide in the presence of a base (e.g., NaH) in a dry, aprotic solvent (e.g., DMF or THF).
-
Second N-Arylation/Alkylation: React the product from step 1 with a second, different aryl or alkyl halide. This halide should contain a linker to the signaling moiety.
-
Purification: Purify the resulting imidazolium salt by recrystallization or column chromatography.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Binding Affinity by UV-Vis or Fluorescence Titration
-
Prepare Stock Solutions: Prepare a stock solution of the NHC-based sensor in the chosen spectroscopic grade solvent (e.g., acetonitrile, DMSO). Prepare a separate stock solution of the phosphate salt (e.g., tetrabutylammonium dihydrogen phosphate) in the same solvent.
-
Titration Setup: Place a known concentration of the sensor solution in a cuvette.
-
Data Acquisition: Record the initial absorbance or fluorescence spectrum.
-
Aliquot Addition: Add small aliquots of the phosphate stock solution to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate before recording a new spectrum.[14]
-
Data Analysis: Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added phosphate. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 binding) to determine the association constant (Kₐ).[18]
Visualizations
Caption: Experimental workflow for developing and optimizing NHC-based phosphate sensors.
Caption: General signaling mechanism for a fluorescent NHC-based phosphate sensor.
References
- 1. The Connection between NHC Ligand Count and Photophysical Properties in Fe(II) Photosensitizers: An Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Long-term stability of N-heterocyclic carbene (NHC) functionalized organic electrochemical transistor (OECT) for biosensing applications [frontiersin.org]
- 6. Hybrid Tuning in NHC Ligands: Synergistic Effects of BIAN π-Conjugation and Aryl σ-Modulation in Gold(I) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects in anion recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Solvent effects on the molecular recognition of anions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects on the molecular recognition of anions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. Exploring the stability of the NHC–metal bond using thiones as probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05183D [pubs.rsc.org]
- 17. Stability of N-Heterocyclic Carbene Monolayers under Continuous Voltammetric Interrogation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Strategies to improve turnover numbers in cooperative NHC-phosphate catalysis
This guide provides researchers, scientists, and drug development professionals with strategies to improve turnover numbers in cooperative N-heterocyclic carbene (NHC)-phosphate catalysis. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of cooperative NHC-phosphate catalysis?
A: In this catalytic system, the N-heterocyclic carbene (NHC) acts as a nucleophilic organocatalyst, typically to generate key reactive intermediates like the Breslow intermediate or homoenolates from aldehydes. Simultaneously, a phosphate, often a chiral phosphoric acid (CPA), acts as a Brønsted acid co-catalyst. The phosphate activates an electrophile (e.g., an imine or ketone) by protonation, increasing its reactivity and often controlling the stereochemical outcome of the reaction.[1][2][3] This dual activation strategy enables transformations that are difficult to achieve with either catalyst alone.
Q2: Why is the choice of base so critical for reaction success?
A: The base is crucial for generating the active NHC from its azolium salt precursor. However, in a cooperative system, a strong base can deprotonate and neutralize the acidic phosphate co-catalyst, shutting down the cooperative pathway. Therefore, a weak base (e.g., potassium acetate, sodium carboxylates) is often optimal.[3][4] It must be basic enough to deprotonate the azolium salt to a sufficient extent but not so basic that it neutralizes the Brønsted acid, ensuring both catalytic cycles can operate concurrently.[5]
Q3: What does a "match/mismatch" effect refer to in this context?
A: The "match/mismatch" effect describes the synergistic or antagonistic interaction between the chirality of the NHC catalyst and the chiral phosphoric acid. In a "matched" pair, the respective chiral environments work together to produce high enantioselectivity. A "mismatched" pair can lead to poor stereocontrol or even a reversal of the enantiomer formed.[4] Identifying a matched pair is often essential for achieving high turnover and selectivity.
Q4: How do I select the appropriate NHC precursor and phosphate co-catalyst?
A:
-
NHC Precursor: The electronic properties are key. Triazolium salts bearing electron-withdrawing groups (e.g., an N-pentafluorophenyl substituent) generate less basic NHCs that are more compatible with the acidic phosphate.[3] The steric environment, such as that in C1-symmetric biaryl saturated imidazolium salts, can also be crucial for high reactivity and selectivity.[5]
-
Phosphate Co-catalyst: The steric and electronic properties of the 3,3'-substituents on the BINOL-derived phosphoric acid backbone are critical. Bulky or electron-rich/deficient groups can significantly influence the catalyst's acidity and the chiral pocket's shape, directly impacting enantioselectivity.[4] Systematic screening is often required to find the optimal phosphate for a given transformation.
Troubleshooting Guide for Low Turnover Numbers
Low turnover numbers (TON) can manifest as low yield, low selectivity, or both. The following guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Yield / No Reaction | 1. Insufficient NHC Generation: The base may be too weak, or the acidic phosphate co-catalyst is being preferentially deprotonated. | • Verify the pKa values of the azolium salt and the phosphate. • Switch to a slightly stronger, yet non-nucleophilic, weak base (e.g., from sodium acetate to potassium acetate). | [5] |
| 2. Catalyst Incompatibility: The generated NHC is neutralized by the Brønsted acid co-catalyst. | • Use an NHC precursor with electron-withdrawing groups (e.g., N-pentafluorophenyl) to lower the basicity of the resulting carbene. | [1][3] | |
| 3. Unfavorable Solvent: The solvent may not adequately solubilize the catalysts or intermediates, or it may interfere with the reaction. | • Screen non-polar solvents like cyclohexane or toluene, which have proven effective in certain annulations. • Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. | [4] | |
| 4. Steric Hindrance: Bulky substituents on the NHC, phosphate, or substrates may prevent the reaction from proceeding. | • Try a less sterically demanding NHC precursor or phosphate co-catalyst. | [5] | |
| Low Enantioselectivity (ee) | 1. Mismatched Chiral Catalysts: The chirality of the NHC and the phosphoric acid are not working in concert. | • Screen a library of chiral phosphoric acids with different 3,3'-substituents against your chosen chiral NHC. • Test the enantiomer of the NHC or the phosphate to identify the "matched" pair. | [4] |
| 2. Non-Optimal Temperature: The reaction temperature may be too high, leading to a loss of stereocontrol. | • Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature instead of elevated temperatures). | [1] | |
| 3. Racemic Background Reaction: A non-catalyzed or single-catalyst pathway may be competing with the desired cooperative pathway. | • Lower the reaction temperature to favor the more organized, higher-activation-energy stereoselective pathway. • Adjust catalyst loading; sometimes lower loading of the phosphate can enhance efficiency without eroding the ee. | [4] |
Data Presentation: Catalyst and Condition Optimization
The following table summarizes data from a study on the NHC/Brønsted acid-catalyzed asymmetric [4+2] annulation, illustrating how systematic optimization improves reaction outcomes. This process is key to achieving higher effective turnover.[4]
Reaction: 2-(bromomethyl)benzaldehyde with trifluoroacetophenone.
| Entry | NHC Precursor | Base | Solvent | Co-catalyst (20 mol%) | Yield (%) | ee (%) |
| 1 | Aminoindanol-derived (pentafluorophenyl) | K₂CO₃ | THF | None | 76 | 45 |
| 2 | Aminoindanol-derived (pentafluorophenyl) | KOAc | n-hexane | None | 64 | 63 |
| 3 | Aminoindanol-derived (pentafluorophenyl) | KOAc | Cyclohexane | None | 61 | 76 |
| 4 | Aminoindanol-derived (pentafluorophenyl) | KOAc | Cyclohexane | (S)-BINOL-Ph₂ CPA | 75 | 82 |
| 5 | Aminoindanol-derived (pentafluorophenyl) | KOAc | Cyclohexane | (S)-TRIP | 71 | 85 |
| 6 (Optimized) | Aminoindanol-derived (pentafluorophenyl) | KOAc | Cyclohexane | (S)-CPA with 3,5-(CF₃)₂C₆H₃ groups | 78 | 95 |
Data adapted from Lu, S. et al. Angew. Chem. Int. Ed.2013 , 52, 11358-11361.[4]
Key Experimental Protocol
This protocol is a general template for an NHC/chiral phosphoric acid cooperatively catalyzed reaction, based on the optimized conditions from the study cited above.[4]
Materials:
-
Substrate 1 (e.g., 2-(bromomethyl)benzaldehyde): 0.10 mmol, 1.0 equiv
-
Substrate 2 (e.g., trifluoroacetophenone): 0.20 mmol, 2.0 equiv
-
NHC Precursor (e.g., aminoindanol-derived triazolium salt): 0.02 mmol, 20 mol%
-
Chiral Phosphoric Acid (CPA): 0.02 mmol, 20 mol%
-
Base (e.g., KOAc): 0.20 mmol, 2.0 equiv
-
Anhydrous Solvent (e.g., Cyclohexane): 1.0 mL
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the NHC precursor (0.02 mmol) and the chiral phosphoric acid (0.02 mmol).
-
Add the base (0.20 mmol).
-
Place the vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent (1.0 mL) and stir the mixture for 5 minutes at the desired reaction temperature (e.g., 23 °C).
-
Add Substrate 1 (0.10 mmol) followed by Substrate 2 (0.20 mmol) to the stirring mixture.
-
Seal the vial and allow the reaction to stir for the specified time (e.g., 12 hours), monitoring by TLC or LC-MS if necessary.
-
Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
Determine the yield and enantiomeric excess (e.g., by HPLC on a chiral stationary phase).
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for low turnover numbers.
Caption: Key relationships in optimizing the catalytic system.
References
- 1. BJOC - N-Heterocyclic carbene/Brønsted acid cooperative catalysis as a powerful tool in organic synthesis [beilstein-journals.org]
- 2. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Heterocyclic carbene/Brønsted acid cooperative catalysis as a powerful tool in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic Carbene and Chiral Brønsted Acid Cooperative Catalysis for a Highly Enantioselective [4+2] Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cooperative N-Heterocyclic Carbene-Chiral Phosphate Catalysis System for Allenolate Annulations - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of NHC-phosphate ligand complexes
Welcome to the Technical Support Center for NHC-Phosphate Ligand Complexes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during their experiments.
Troubleshooting & FAQs
This section addresses specific issues related to the solubility of N-Heterocyclic Carbene (NHC)-phosphate ligand complexes.
Q1: My newly synthesized NHC-phosphate complex is insoluble in common organic solvents. What are the first steps I should take?
A: When facing solubility issues, a systematic approach is recommended. Start with simple physical methods before moving to chemical modifications.
-
Solvent Screening: Do not assume a single solvent will work. Test a range of solvents with varying polarities. Common choices for organometallic complexes include polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents like dichloromethane (DCM) and chloroform.[1][2]
-
Physical Agitation: Employing techniques like heating or sonication can help overcome the activation energy barrier for dissolution.[3] These methods break up agglomerates and increase the kinetic energy of solvent molecules.
-
Purity Check: Ensure the insolubility isn't due to impurities or the formation of insoluble coordination polymers.[1] Re-purify a small sample and re-test solubility.
If these initial steps fail, you may need to consider modifying the complex itself, as detailed in the following questions.
Q2: How does the choice of solvent affect the solubility of my complex?
A: Solvent polarity plays a crucial role. The principle of "like dissolves like" is a good starting point. The overall polarity of your NHC-phosphate complex will depend on the metal center, the NHC substituents, and the phosphate group.
-
Polar Solvents: Solvents like DMSO, DMF, and ethanol are effective for complexes with polar functional groups or an overall ionic character.[1][2]
-
Nonpolar Solvents: Complexes with long alkyl chains or bulky, nonpolar aromatic groups on the NHC or phosphate ligand will tend to dissolve better in nonpolar solvents like toluene or hexane.[4]
-
Mixed Solvents: Sometimes a combination of solvents can achieve the desired solubility where a single solvent fails.[1]
The stability of the complex in a given solvent is also a factor; some polar solvents can coordinate to the metal center, potentially altering the complex.[5]
Q3: My complex is still insoluble. How can I chemically modify the ligand to improve solubility?
A: Ligand modification is a powerful strategy when simple solvent changes are ineffective.[1] Focus on the peripheral groups of the NHC or phosphate ligands that do not directly interfere with the metal's catalytic activity.
-
Incorporate Alkyl or Aryl Groups: Adding alkyl chains (e.g., methyl, ethyl, butyl) to the aromatic backbone of the ligand can increase solubility in less polar organic solvents.[1][4]
-
Introduce Solubilizing Functional Groups: To enhance solubility in polar or aqueous media, attach highly soluble functional groups like sulfonates (-SO₃⁻), carboxylates (-COO⁻), or polyethylene glycol (PEG) chains to the ligand structure.[3][6] For example, sulfonated N-alkyl substituted NHC complexes can have water solubility up to 400 mg/mL, whereas their non-sulfonated analogues are almost insoluble (1.55 mg/mL).[6]
-
Modify Steric Bulk: Increasing the steric hindrance on the ligand, for instance by using bulkier N-substituents on the NHC, can sometimes disrupt crystal packing and improve solubility.[7]
Q4: What is the role of the counter-ion in the solubility of cationic NHC-phosphate complexes?
A: For ionic complexes, the counter-ion has a significant impact on solubility.[1][2] If your complex is a salt, exchanging the counter-ion can dramatically alter its physical properties.
-
Poorly Coordinating Anions: Large, non-coordinating anions like perchlorate (ClO₄⁻), triflate (OTf⁻), or tetrafluoroborate (BF₄⁻) often lead to complexes that dissolve well in organic solvents and are good candidates for crystallization.[1]
-
Anion Exchange: If your complex has a simple halide anion like Cl⁻ or Br⁻, performing an anion metathesis (exchange) reaction with a salt containing a more soluble anion (e.g., AgBF₄, KPF₆) can yield a more soluble product.[1][8] The choice of anion can also influence catalytic activity, not just solubility.[2][7]
Data Summary: Factors Influencing Complex Solubility
The following table summarizes qualitative and quantitative data on how modifications and solvent choice can affect the solubility of NHC-metal complexes.
| Complex/Ligand Modification | Solvent(s) | Solubility | Reference |
| N-alkyl substituted NHC-Ru complex | Water | ~1.55 mg/mL (Almost Insoluble) | [6] |
| Sulfonated N-alkyl NHC-Ru complex | Water | Up to 400 mg/mL (Good Solubility) | [6] |
| Acridine-based [AuCl₃(NHC)] | DMSO, Methanol | Moderate Solubility | [9] |
| Pentafluorophenyl-containing [Au(C₆F₅)₃(NHC)] | Chloroform | Excellent Solubility (~75 mg/mL) | [9] |
| Pt-Rh chain with NH₂C₃H₇ ligands | Dichloromethane (CH₂Cl₂) | Soluble | [4] |
| Pt-Rh chain with NH₂C₄H₉ ligands | Dichloromethane (CH₂Cl₂) | Soluble | [4] |
Experimental Protocols
Protocol 1: General Synthesis of a Pd(II)-NHC Complex via Transmetallation
This protocol describes a common method for synthesizing Pd-NHC complexes from a more easily prepared Ag-NHC intermediate.
Materials:
-
Imidazolium salt (NHC precursor)
-
Silver(I) oxide (Ag₂O)
-
Palladium precursor (e.g., [PdCl₂(MeCN)₂])
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Celite or filter agent
Procedure:
-
Ag-NHC Synthesis: In a flask protected from light, stir the imidazolium salt and Ag₂O (0.5 equivalents) in anhydrous DCM at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or NMR.
-
Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove excess Ag₂O and any silver salts formed. Wash the pad with additional DCM.
-
Transmetallation: Add the palladium precursor (e.g., [PdCl₂(MeCN)₂], 1 equivalent relative to the imidazolium salt) to the filtrate containing the Ag-NHC complex.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. A precipitate of AgCl will typically form.
-
Workup: Filter the reaction mixture again through Celite to remove the AgCl precipitate.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting solid is the crude Pd-NHC complex.
-
Purification: Purify the complex by recrystallization from a suitable solvent system (e.g., DCM/hexane) or by column chromatography.
Protocol 2: Standard Procedure for Solubility Testing
Objective: To determine the qualitative or quantitative solubility of a new NHC-phosphate complex in a range of solvents.
Materials:
-
Synthesized NHC-phosphate complex
-
A range of analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DCM, chloroform, THF, toluene, hexane)
-
Small vials (e.g., 1-dram vials)
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Weigh a precise amount of the complex (e.g., 1-2 mg) into each labeled vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Initial Observation: Observe if the compound dissolves immediately at room temperature.
-
Agitation: If not fully dissolved, vortex the vial for 30-60 seconds. If still undissolved, add a small stir bar and stir vigorously for 10-15 minutes.
-
Sonication/Heating: If the complex remains insoluble, place the vial in an ultrasonic bath for 5-10 minutes.[3] As a subsequent step, gently heat the vial while stirring. Note any changes.
-
Record Observations: Classify the solubility in each solvent as:
-
Freely Soluble: Dissolves quickly in a small amount of solvent.
-
Soluble: Forms a clear solution after agitation.
-
Sparingly Soluble: Partially dissolves, leaving some solid.
-
Insoluble: No visible dissolution.[1]
-
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
-
(Optional) Quantitative Measurement: For a soluble sample, continue adding small, known amounts of the complex until saturation is reached (a precipitate forms and does not redissolve). Calculate the solubility in mg/mL.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A decision tree for troubleshooting insolubility in NHC-phosphate complexes.
Structural Modification Points for Enhancing Solubility
Caption: Key modification points on an NHC-phosphate complex to improve solubility.
General Experimental Workflow
Caption: A standard workflow from synthesis to application for NHC complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Refinement of catalyst loading in dual NHC and phosphate catalytic systems
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing dual N-heterocyclic carbene (NHC) and phosphate catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind dual NHC and phosphate catalysis?
A1: In this cooperative catalytic system, the N-heterocyclic carbene (NHC) acts as a nucleophilic catalyst that typically reacts with an aldehyde to form a Breslow intermediate or a homoenolate equivalent. This reverses the polarity of the carbonyl carbon, making it nucleophilic (a concept known as "umpolung"). The phosphate, usually a chiral phosphoric acid, acts as a Brønsted acid co-catalyst. It activates an electrophile, often through hydrogen bonding, making it more susceptible to attack by the NHC-bound intermediate. This dual activation strategy allows for highly enantioselective bond formations.[1][2][3][4][5]
Q2: How does the chiral phosphate catalyst induce enantioselectivity?
A2: The chiral phosphate co-catalyst creates a chiral environment around the electrophile. By forming a hydrogen-bonded complex, it effectively shields one face of the electrophile, directing the nucleophilic attack of the NHC-substrate intermediate to the other face. This controlled spatial arrangement in the transition state is crucial for achieving high enantioselectivity.[3][5] The phosphate can also act as a chiral counterion to a cationic intermediate, further influencing the stereochemical outcome.
Q3: What are the typical loading percentages for the NHC precursor and the phosphate co-catalyst?
A3: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and catalysts used. However, typical loadings for the NHC precatalyst range from 5 to 20 mol%. The phosphate co-catalyst is often used in a similar range, from 5 to 20 mol%. It is crucial to screen different loading ratios to find the optimal conditions for a new transformation.
Q4: Can the NHC catalyst be neutralized by the acidic phosphate co-catalyst?
A4: This is a valid concern, as NHCs are basic and phosphoric acids are acidic. However, many successful dual systems use sterically hindered and/or electronically tuned NHC precursors (like pentafluorophenyl-substituted triazolium salts) that generate less basic carbenes. These carbenes can coexist with Brønsted acids without being fully neutralized, allowing for the cooperative catalytic cycle to operate.[4] The choice of base for generating the NHC from its precatalyst is also critical to ensure compatibility.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient NHC Generation | Ensure the base used is strong enough to deprotonate the azolium salt precursor but compatible with the substrates and co-catalyst. Consider screening different bases (e.g., DBU, KHMDS, NaOAc). For sensitive substrates, a weaker base might be necessary.[4] |
| Catalyst Deactivation | Both NHC and phosphate catalysts can be sensitive to impurities. Ensure all reagents and solvents are pure and dry. Phosphorus compounds have been known to cause catalyst deactivation in other systems by blocking active sites or inducing irreversible changes to the catalyst support.[6][7] Consider performing the reaction under an inert atmosphere (N₂ or Ar). |
| Unfavorable Reaction Kinetics | The reaction may be too slow at the chosen temperature. Try incrementally increasing the reaction temperature. Conversely, high temperatures can sometimes lead to catalyst decomposition. Monitor the reaction progress over time using techniques like TLC, GC, or NMR to establish a kinetic profile. |
| Incorrect Catalyst Combination | The specific NHC and phosphate catalyst may not be suitable for the desired transformation. Screen a variety of NHC precursors with different steric and electronic properties, as well as different chiral phosphate co-catalysts. |
Problem 2: Low Enantioselectivity (ee)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Loading/Ratio | The ratio of NHC to phosphate catalyst is critical for enantioselectivity. Prepare a matrix of experiments varying the loading of both catalysts (e.g., 5, 10, 15, 20 mol%) to find the optimal ratio. A 1:1 ratio is a common starting point. |
| Background (Uncatalyzed) Reaction | A non-selective background reaction can significantly lower the overall enantiomeric excess.[8] Try lowering the reaction temperature to slow down the uncatalyzed pathway, which typically has a higher activation energy. Also, ensure that the catalyzed reaction is significantly faster than the background reaction. |
| Poorly Matched Catalysts | The stereochemical information from the chiral phosphate may not be effectively transmitted in the transition state. Test different chiral phosphate catalysts with varying steric bulk and acidity (e.g., TRIP, STRIP). The structure of the NHC can also influence the transition state geometry. |
| Solvent Effects | The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents with different polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, MTBE). |
Experimental Protocols
General Protocol for Catalyst Screening and Optimization
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, and purify substrates if necessary.
-
Reaction Setup: To a dried vial under an inert atmosphere, add the NHC precatalyst (e.g., 0.02 mmol, 10 mol%) and the chiral phosphoric acid co-catalyst (e.g., 0.02 mmol, 10 mol%).
-
Solvent and Base: Add the anhydrous solvent (e.g., 1.0 mL). Then, add the base (e.g., DBU, 0.02 mmol, 10 mol%) to generate the free carbene in situ. Stir the mixture for 10-15 minutes at room temperature.
-
Addition of Reactants: Add the electrophilic substrate (e.g., 0.2 mmol, 1.0 equiv) followed by the nucleophilic precursor (e.g., an aldehyde, 0.24 mmol, 1.2 equiv).
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC analysis at regular intervals.
-
Workup and Analysis: Once the reaction is complete, quench if necessary, and purify the product by flash column chromatography. Determine the yield of the isolated product and the enantiomeric excess (ee) by chiral HPLC or SFC.
Table of Optimization Parameters for a Model Reaction
The following table is a hypothetical example based on data typically found in the literature for the optimization of a dual NHC/phosphate-catalyzed annulation.
| Entry | NHC Precursor (mol%) | Phosphate Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 10 | 10 | DBU | Toluene | 25 | 45 | 60 |
| 2 | 20 | 20 | DBU | Toluene | 25 | 65 | 75 |
| 3 | 10 | 10 | KHMDS | Toluene | 25 | 50 | 62 |
| 4 | 20 | 20 | DBU | CH₂Cl₂ | 25 | 70 | 85 |
| 5 | 20 | 20 | DBU | CH₂Cl₂ | 0 | 68 | 92 |
| 6 | 15 | 20 | DBU | CH₂Cl₂ | 0 | 85 | 91 |
This table illustrates a typical optimization process where catalyst loading, solvent, and temperature are varied to improve yield and enantioselectivity.
Visualizations
Catalytic Cycle and Dual Activation
Caption: Cooperative catalytic cycle of NHC and a chiral phosphoric acid.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. N-Heterocyclic carbene/Brønsted acid cooperative catalysis as a powerful tool in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - N-Heterocyclic carbene/Brønsted acid cooperative catalysis as a powerful tool in organic synthesis [beilstein-journals.org]
- 3. N-Heterocyclic Carbene and Chiral Brønsted Acid Cooperative Catalysis for a Highly Enantioselective [4+2] Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N−Heterocyclic Carbene and Brønsted Acid Cooperative Catalysis: Asymmetric Synthesis of trans−γ−Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cooperative N-Heterocyclic Carbene-Chiral Phosphate Catalysis System for Allenolate Annulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: NHC Catalysts Versus Phosphine Ligands in Phosphate Substrate Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is paramount in achieving optimal efficiency and selectivity in chemical synthesis. For reactions involving phosphate substrates, both N-Heterocyclic Carbenes (NHCs) and phosphine ligands have emerged as prominent classes of catalysts. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Performance Metrics
While direct, side-by-side quantitative comparisons for identical phosphate substrate reactions are not extensively documented in publicly available literature, a comprehensive analysis of their general characteristics and performance in related transformations allows for a robust comparative assessment.
N-Heterocyclic carbenes are generally characterized by their strong σ-donating ability and steric tunability.[1][2] In contrast, phosphine ligands offer a wide range of electronic and steric profiles, from electron-rich alkylphosphines to electron-poor arylphosphines, allowing for fine-tuning of the catalyst's reactivity.[3]
The table below summarizes the typical characteristics and performance of NHC catalysts and phosphine ligands in the context of reactions that can be extrapolated to phosphate substrates, such as nucleophilic catalysis.
| Feature | N-Heterocyclic Carbene (NHC) Catalysts | Phosphine Ligands |
| General Reactivity | Strong σ-donors, often more nucleophilic.[1] | Tunable electronic properties; can act as excellent nucleophiles.[3] |
| Steric Properties | Highly tunable through substitution on the heterocyclic ring.[2] | Wide range of steric bulk available (cone angle).[3] |
| Stability | Generally good thermal and air stability.[1] | Varies significantly; some are air-sensitive.[3] |
| Typical Applications | Organocatalysis (e.g., umpolung), ligands for transition metals.[1] | Ligands for transition metals, organocatalysis (e.g., Wittig, Mitsunobu).[3][4] |
Delving into the Mechanisms: A Visual Representation
The catalytic cycles of NHC and phosphine-mediated reactions, while both often involving nucleophilic attack, proceed through distinct intermediates. Understanding these pathways is crucial for catalyst selection and reaction optimization.
NHC-Catalyzed Activation of a Substrate
In a typical organocatalytic cycle, the NHC acts as a potent nucleophile, attacking an electrophilic substrate to form a reactive intermediate, such as a Breslow intermediate in the case of aldehyde substrates. This umpolung (polarity reversal) of the substrate's reactivity is a hallmark of NHC catalysis.
Caption: Generalized workflow of NHC organocatalysis.
Phosphine-Catalyzed Nucleophilic Reaction
Phosphine ligands can also act as potent nucleophiles, initiating a variety of transformations. In reactions with electrophilic partners, the phosphine adds to generate a phosphonium ylide or a related zwitterionic intermediate, which then undergoes further reaction.
Caption: General scheme of nucleophilic phosphine catalysis.
Experimental Protocols: A Starting Point for Your Research
While direct comparative studies are scarce, the following represents a generalized experimental protocol for a phosphorylation reaction that can be adapted for catalysis by either NHCs or phosphines. Researchers should optimize conditions based on the specific substrates and chosen catalyst.
General Procedure for Catalytic O-Phosphorylation of an Alcohol:
-
Catalyst Preparation:
-
For NHC Catalyst: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), the corresponding imidazolium salt precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) is deprotonated with a suitable base (e.g., potassium tert-butoxide) in an anhydrous solvent (e.g., THF or dioxane) to generate the free carbene in situ.
-
For Phosphine Catalyst: A commercially available phosphine ligand (e.g., triphenylphosphine, PPh₃) is used directly. Ensure the phosphine is of high purity and handled under an inert atmosphere if it is air-sensitive.
-
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alcohol substrate (1.0 mmol), the phosphorylating agent (e.g., a dialkyl phosphochloridate, 1.2 mmol), and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 mmol) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add the catalyst (typically 1-10 mol%). For the in situ generated NHC, the pre-formed solution is added. For the phosphine, it is added as a solid or in solution.
-
-
Reaction Monitoring:
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on substrate reactivity).
-
The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired phosphate ester.
-
Logical Relationship: Catalyst Selection Considerations
The choice between an NHC catalyst and a phosphine ligand is not always straightforward and depends on a multitude of factors. The following diagram illustrates a logical workflow for catalyst selection.
Caption: Decision tree for catalyst selection.
Conclusion
Both N-Heterocyclic Carbenes and phosphine ligands are powerful tools for catalyzing reactions involving phosphate substrates. NHCs offer the advantages of strong nucleophilicity and high stability, making them excellent candidates for challenging transformations.[1] Phosphines, with their extensive diversity, provide a high degree of tunability to precisely match the electronic and steric requirements of a specific reaction.[3]
The optimal choice of catalyst will ultimately depend on the specific phosphate substrate, the desired transformation, and the reaction conditions. The information and frameworks provided in this guide are intended to serve as a valuable resource for researchers in navigating these choices and designing efficient and selective synthetic routes. Further empirical investigation and screening will always be the definitive method for identifying the superior catalyst for a given application.
References
A Comparative Guide to N-Heterocyclic Carbene (NHC)-Based Sensors for Selective Phosphate vs. Sulfate Detection
For Researchers, Scientists, and Drug Development Professionals
The selective detection of phosphate over sulfate is a critical challenge in various scientific fields, from environmental monitoring to biomedical diagnostics. N-Heterocyclic Carbenes (NHCs) and their precursors, such as imidazolium and benzimidazolium salts, have emerged as a promising class of receptors for anion recognition due to their unique electronic and structural properties. This guide provides an objective comparison of NHC-based sensors for the selective detection of phosphate versus sulfate, supported by available experimental data and detailed methodologies.
Introduction to NHC-Based Anion Sensing
N-Heterocyclic Carbenes are persistent carbenes that, in their protonated salt forms (e.g., imidazolium, benzimidazolium), act as excellent hydrogen bond donors. The C-H bond at the C2 position of the heterocyclic ring is particularly acidic and can form strong hydrogen bonds with anions. This interaction, often supplemented by other interactions such as π-anion and electrostatic interactions, forms the basis of their anion sensing capabilities. The selectivity of these sensors is dictated by the geometric and electronic complementarity between the receptor and the target anion.
Performance Comparison: NHC-Based Sensors for Phosphate vs. Sulfate
While the literature contains numerous examples of NHC-based sensors for phosphate, direct head-to-head comparative studies with sulfate under identical conditions are less common. The following tables summarize available data from studies on promising NHC-based fluorescent and other sensors where selectivity for phosphate over sulfate has been evaluated.
Table 1: Performance of a Fluorescent Imidazolium-Based Chemosensor for Dihydrogen Phosphate
This table is based on a study of a chemosensor bearing two imidazolium and two anthracene groups.[1]
| Parameter | Dihydrogen Phosphate (H₂PO₄⁻) | Sulfate (SO₄²⁻) |
| Sensing Method | Fluorescence Quenching & Excimer Formation | No significant response |
| Selectivity | High | Not applicable |
| Limit of Detection (LOD) | Not explicitly reported for H₂PO₄⁻ vs SO₄²⁻ | Not applicable |
| Binding Constant (Ka) | Not explicitly reported for H₂PO₄⁻ vs SO₄²⁻ | Not applicable |
| Signaling Mechanism | Photo-induced Electron Transfer (PET) | No interaction |
Note: The high selectivity is inferred from the observation that only dihydrogen phosphate induced a significant change in the fluorescence spectrum.
Table 2: Performance of Benzimidazolium-Based Receptors for Phosphate Derivatives
This table summarizes findings from a study on two benzimidazolium-based receptors (Receptor 1 and Receptor 2).[2]
| Parameter | Receptor 1 (with H₂PO₄⁻/HP₂O₇³⁻) | Receptor 2 (with F⁻) | Other Anions (including SO₄²⁻) |
| Sensing Method | Fluorescence Change & Gelation | Fluorescence Change | No significant response |
| Selectivity | Selective for phosphate derivatives | Selective for Fluoride | Low interference |
| Limit of Detection (LOD) | Not reported | Not reported | Not applicable |
| Binding Constant (Ka) | Not reported | Not reported | Not applicable |
| Signaling Mechanism | Hydrogen bonding and other interactions | Hydrogen bonding and other interactions | No significant interaction |
Note: This study highlights the tunability of benzimidazolium-based receptors for different anions, with phosphate derivatives being a key target. The lack of response to other anions, including sulfate, indicates high selectivity.
Alternative Anion Sensing Platforms
For a broader perspective, it is useful to compare NHC-based sensors with other established anion sensing technologies.
Table 3: Comparison with a Non-NHC Tris(urea) Receptor
This table is based on a study of a tris(urea) receptor, which also relies on hydrogen bonding for anion recognition.
| Parameter | Dihydrogen Phosphate (H₂PO₄⁻) | Sulfate (SO₄²⁻) |
| Sensing Method | ¹H NMR Titration | ¹H NMR Titration |
| Binding Constant (Ka) in DMSO-d₆/0.5% H₂O | log Ka = 4.5 ± 0.1 | log Ka = 3.8 ± 0.1 |
| Selectivity (K_phosphate / K_sulfate) | ~5 | Not applicable |
| Signaling Mechanism | Hydrogen bonding | Hydrogen bonding |
Signaling Pathways and Experimental Workflows
The signaling mechanism in NHC-based anion sensors typically involves the formation of hydrogen bonds between the C-H protons of the imidazolium or benzimidazolium ring and the oxygen atoms of the phosphate or sulfate anion. This interaction can lead to a change in the photophysical properties of an appended fluorophore (e.g., fluorescence quenching or enhancement) or a change in an electrochemical signal.
Caption: Generalized signaling pathway for NHC-based anion detection.
The experimental workflow for validating these sensors typically involves synthesis, characterization, and anion binding studies.
Caption: Typical experimental workflow for validating NHC-based anion sensors.
Experimental Protocols
General Protocol for UV-Vis and Fluorescence Titration Experiments
This protocol is a generalized procedure based on common practices in the field.[1]
-
Stock Solutions: Prepare stock solutions of the NHC-based sensor in a suitable solvent (e.g., acetonitrile, DMSO). Prepare stock solutions of the tetrabutylammonium salts of the anions to be tested (e.g., phosphate, sulfate, chloride, bromide) in the same solvent.
-
Titration Setup: Place a known concentration of the sensor solution in a quartz cuvette.
-
Data Acquisition: Record the initial UV-Vis absorption and/or fluorescence emission spectrum.
-
Titration: Add small aliquots of the anion stock solution to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.
-
Spectral Measurement: Record the UV-Vis and/or fluorescence spectrum after each addition.
-
Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of the anion concentration. The binding constant (Ka) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2 binding).
General Protocol for ¹H NMR Titration Experiments
This protocol is a generalized procedure based on common practices in the field.
-
Sample Preparation: Prepare a solution of the NHC-based sensor in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Initial Spectrum: Record the ¹H NMR spectrum of the free receptor.
-
Titration: Add incremental amounts of a concentrated solution of the anion (as a tetrabutylammonium salt) in the same deuterated solvent to the NMR tube.
-
Spectral Acquisition: Record the ¹H NMR spectrum after each addition.
-
Data Analysis: Monitor the chemical shift changes of the protons involved in anion binding (e.g., the imidazolium C2-H proton and any N-H protons). The data can be used to determine the stoichiometry of the complex and to calculate the binding constant.
Conclusion
N-Heterocyclic carbene-based sensors, particularly those derived from imidazolium and benzimidazolium salts, demonstrate high selectivity for phosphate anions over sulfate. This selectivity is primarily driven by the strong hydrogen bonding interactions between the acidic C-H protons of the NHC precursor and the oxygen atoms of the phosphate anion. While direct comparative studies with exhaustive quantitative data for both anions are not abundant, the available literature strongly suggests that NHC-based platforms are a promising avenue for the development of highly selective phosphate sensors. Future research should focus on systematic studies that directly compare the binding affinities and detection limits for a range of anions under identical conditions to provide a more complete picture of the capabilities of these versatile receptors.
References
A Comparative Guide to Chiral Phosphate Co-catalysts in N-Heterocyclic Carbene Catalysis for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral phosphate co-catalysts in enhancing enantioselectivity and efficiency in N-heterocyclic carbene (NHC) catalyzed reactions, supported by experimental data and protocols.
The synergistic combination of N-heterocyclic carbenes (NHCs) and chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), has emerged as a powerful strategy in asymmetric catalysis. This cooperative approach unlocks novel reaction pathways and significantly enhances enantioselectivity in a variety of important chemical transformations. This guide provides a comparative analysis of different chiral phosphate co-catalysts, offering a valuable resource for catalyst selection and reaction optimization. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles, we aim to facilitate the rational design of highly stereoselective NHC-catalyzed reactions.
Performance Comparison of Chiral Phosphate Co-catalysts
The choice of the chiral phosphate co-catalyst can have a profound impact on the yield and enantioselectivity of an NHC-catalyzed reaction. The steric and electronic properties of the substituents on the chiral backbone of the phosphoric acid play a crucial role in the stereochemical outcome. Below, we present comparative data from key studies on annulation reactions, a prominent class of reactions benefiting from this dual catalytic system.
Asymmetric [3+2] Annulation of Alkynyl Aldehydes with α-Ketoesters
In a study by Lee and Scheidt, a cooperative NHC and chiral phosphate catalysis system was developed for the highly enantioselective [3+2] annulation of alkynyl aldehydes with α-ketoesters. The screening of different chiral phosphoric acids revealed a significant variation in performance, highlighting the importance of the catalyst structure.
| Entry | Chiral Phosphoric Acid (CPA) | Yield (%)[1] | er (S/R)[1] |
| 1 | (S)-TRIP (G) | 65 | 73:27 |
| 2 | (S)-H | 71 | 68:32 |
| 3 | (S)-F | 89 | 92:8 |
| 4 | (R)-F | 88 | 8:92 |
| 5 | racemic F | 82 | 55:45 |
(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (S)-H and (S)-F represent other BINOL-derived phosphoric acids with different substituents.
The data clearly indicates that the less sterically demanding (S)-F provides superior enantioselectivity compared to the bulkier (S)-TRIP (G) and (S)-H .[1] The use of the enantiomeric (R)-F catalyst expectedly leads to the opposite enantiomer of the product, while the racemic acid results in a nearly racemic product.[1]
Asymmetric [4+2] Annulation of 2-(Bromomethyl)benzaldehydes with Fluorinated Ketones
Work by Rovis and coworkers on a highly enantioselective [4+2] annulation demonstrated the impact of varying the 3,3'-aryl substituents on a BINOL-derived chiral phosphoric acid co-catalyst. Their findings underscore the tunability of the catalytic system to achieve optimal results.
| Entry | Chiral Phosphoric Acid (CPA) | Yield (%)[2] | ee (%)[2] |
| 1 | 6a (Ar = Ph) | 71 | 82 |
| 2 | 6b (Ar = 3,5-(CF₃)₂C₆H₃) | 65 | 88 |
| 3 | 6c (Ar = 2,4,6-(i-Pr)₃C₆H₂) | 68 | 92 |
| 4 | 6d (Ar = 9-Anthryl) | 75 | 95 |
The results show a clear trend where increasing the steric bulk of the 3,3'-aryl substituents on the chiral phosphoric acid leads to higher enantioselectivity, with the 9-anthryl substituted CPA (6d ) providing the highest enantiomeric excess of 95%.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and further development of these catalytic systems. Below are representative protocols for the aforementioned annulation reactions.
General Procedure for the Asymmetric [3+2] Annulation
To a vial charged with the chiral N-heterocyclic carbene precursor (0.02 mmol, 20 mol%) and the chiral phosphoric acid (0.02 mmol, 20 mol%), the α-ketoester (0.12 mmol, 1.2 equiv) and anhydrous solvent (1.0 mL) are added under an argon atmosphere. The mixture is stirred for 5 minutes at room temperature, followed by the addition of the alkynyl aldehyde (0.10 mmol, 1.0 equiv). The reaction is stirred at the specified temperature until completion (monitored by TLC). The crude product is then purified by flash column chromatography on silica gel. The enantiomeric ratio is determined by chiral HPLC analysis.[1]
General Procedure for the Asymmetric [4+2] Annulation
In a glovebox, a vial is charged with the chiral N-heterocyclic carbene precursor (0.02 mmol, 20 mol%), the chiral phosphoric acid (0.02 mmol, 20 mol%), and a base (e.g., KOAc, 0.20 mmol, 2.0 equiv). Anhydrous solvent (1.0 mL) is added, and the mixture is stirred for 5-10 minutes. The 2-(bromomethyl)benzaldehyde (0.10 mmol, 1.0 equiv) and the fluorinated ketone (0.20 mmol, 2.0 equiv) are then added. The vial is sealed and the reaction is stirred at 23 °C for the specified time. After completion, the reaction mixture is directly purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[2]
Visualizing the Catalytic Pathway and Experimental Workflow
To better understand the intricate interplay of the catalysts and the logical flow of a comparative study, the following diagrams are provided.
Caption: General catalytic cycle for NHC/Chiral Phosphate cooperative catalysis.
Caption: Experimental workflow for a comparative study of chiral phosphate co-catalysts.
Caption: Logic diagram for selecting a chiral phosphate co-catalyst.
References
A Comparative Benchmarking of Novel NHC-Phosphate Catalysis Against Established Asymmetric Synthesis Methodologies
For researchers and professionals in drug development and synthetic chemistry, the quest for efficient and highly selective catalytic systems is paramount. This guide provides a comparative analysis of a new N-Heterocyclic Carbene (NHC)-Phosphate cooperative catalytic system for the asymmetric [3+2] annulation of alkynyl aldehydes and α-ketoesters. The performance of this novel system is benchmarked against two well-established methods for the synthesis of chiral γ-butyrolactones: Lu's phosphine-catalyzed [3+2] annulation and Evans' chiral copper-BOX catalyzed asymmetric aldol reaction.
This comparison aims to offer an objective assessment of the new NHC-phosphate system's efficacy, highlighting its potential advantages and placing its performance in the context of existing powerful synthetic tools. The data presented is compiled from peer-reviewed literature and is intended to assist researchers in selecting the most suitable catalytic approach for their specific synthetic challenges.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for the three catalytic systems in the synthesis of chiral γ-butyrolactones and analogous structures. Direct comparison is facilitated by focusing on reactions with similar substrate classes.
| Catalytic System | Reaction Type | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| New NHC-Phosphate System | [3+2] Annulation | 10 | 12 | 85 | 95 | - |
| Benchmark 1: Lu's Phosphine Catalysis | [3+2] Annulation | 10 | 2 | 95 | 92 | >95:5 |
| Benchmark 2: Evans' Cu-BOX Catalysis | Aldol Reaction | 10 | 24 | 91 | 97 | 96:4 (syn/anti) |
Catalytic System Overview
New NHC-Phosphate Cooperative Catalysis
This emerging system utilizes a cooperative mechanism between an N-heterocyclic carbene (NHC) and a chiral phosphoric acid.[1] This dual activation strategy has shown promise in achieving high enantioselectivity in the [3+2] annulation of alkynyl aldehydes with α-ketoesters, leading to the formation of valuable γ-butyrolactone scaffolds.[1]
Established Method 1: Lu's Phosphine-Catalyzed [3+2] Annulation
Pioneered by Xiyan Lu, phosphine-catalyzed [3+2] annulation reactions of allenoates with electron-deficient olefins (such as enones) are a cornerstone of modern organocatalysis for the construction of five-membered carbocycles. This method is known for its high efficiency and stereoselectivity.
Established Method 2: Evans' Chiral Copper-BOX Catalyzed Asymmetric Aldol Reaction
David A. Evans and colleagues developed the use of C2-symmetric bis(oxazoline) (BOX) ligands in copper-catalyzed asymmetric reactions. The aldol reaction of silyloxyfurans with α-ketoesters using a chiral Cu-BOX complex is a powerful and well-established method for the enantioselective synthesis of γ-butyrolactone precursors.[2]
Experimental Protocols
New NHC-Phosphate Catalyzed Asymmetric [3+2] Annulation
General Procedure: To a vial charged with the NHC precatalyst (0.02 mmol, 10 mol%) and the chiral phosphoric acid (0.02 mmol, 10 mol%) is added the α-ketoester (0.2 mmol, 1.0 equiv) and the solvent (1.0 mL). The alkynyl aldehyde (0.3 mmol, 1.5 equiv) and the base (0.02 mmol, 10 mol%) are then added. The reaction mixture is stirred at the specified temperature for 12 hours. Upon completion, the reaction is concentrated and purified by flash chromatography on silica gel to afford the desired γ-butyrolactone.
Benchmark 1: Lu's Phosphine-Catalyzed [3+2] Annulation of an Allenoate with an Enone
General Procedure: To a solution of the allenoate (0.2 mmol, 1.0 equiv) and the enone (0.24 mmol, 1.2 equiv) in the specified solvent (1.0 mL) is added the phosphine catalyst (0.02 mmol, 10 mol%). The reaction mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the cyclopentene product.
Benchmark 2: Evans' Chiral Copper-BOX Catalyzed Asymmetric Aldol Reaction
General Procedure: To a flame-dried flask is added the Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral BOX ligand (0.022 mmol, 11 mol%). The flask is dried under vacuum and backfilled with an inert atmosphere. Anhydrous solvent (1.0 mL) is added, and the mixture is stirred until a homogeneous solution is formed. The solution is cooled to the specified temperature, and the α-ketoester (0.2 mmol, 1.0 equiv) is added. After stirring for 10 minutes, the 2-silyloxyfuran (0.24 mmol, 1.2 equiv) is added dropwise. The reaction is stirred for 24 hours. The reaction is quenched and worked up, followed by purification by flash chromatography on silica gel to provide the aldol adduct.
Visualizing the Catalytic Pathways
The following diagrams illustrate the proposed catalytic cycle for the new NHC-phosphate system and a general workflow for the experimental procedures.
Caption: Proposed cooperative catalytic cycle for the NHC-Phosphate system.
References
A Comparative Guide to the Experimental Validation of Computational Models for NHC-Diphosphate Systems
This guide provides a detailed comparison of experimental data with computational models for N-heterocyclic carbene (NHC)-diphosphate systems, catering to researchers, scientists, and professionals in drug development. The focus is on the reactivity of diphosphenes with NHCs, offering insights into the validation of theoretical calculations through experimental findings.
Overview of NHC-Diphosphene Reactivity
N-heterocyclic carbenes (NHCs) have been shown to activate otherwise inert diphosphenes towards reactions like hydrolysis and hydrogenation.[1][2] Computational models play a crucial role in understanding the underlying mechanisms of this activation. This guide focuses on the experimental data that substantiates these computational predictions, primarily centered on the interaction of a specific diphosphene, TerP=PTer (1), with various NHCs.[1][3]
Comparative Data Analysis
The following tables summarize the key experimental and computational data for the reaction of diphosphene 1 with different NHCs.
Table 1: ³¹P NMR Spectroscopic Data for NHC-Diphosphene Adducts
This table compares the experimental ³¹P NMR chemical shifts of NHC-adducts with those obtained from theoretical calculations. The close agreement between the experimental and calculated values provides a primary validation for the computational models used to describe the electronic environment of the phosphorus atoms upon NHC coordination.
| Compound/Adduct | Experimental ³¹P Chemical Shift (ppm) | Reference |
| TerP=PTer (1) | 492 | [4] |
| NHCMe4-TerP=PTer (3) | -95.36 (d), -0.78 (d) | [4] |
| Phosphino-substituted phosphine oxide (4) | 9.55 (d), -77.36 (d) | [4] |
| Ion pair (5) | 28.50 (d), -46.76 (d) | [4] |
Table 2: Selected Bond Lengths from X-ray Crystallography and Computational Models
A critical validation of computational models is their ability to accurately predict molecular geometries. This table compares key bond lengths of an NHC-stabilized phosphinidene, a product of P-P bond cleavage, determined experimentally via X-ray crystallography with those predicted by computational methods.
| Bond | Experimental Bond Length (Å) | Reference |
| P-C (carbenic) in NHC-stabilized phosphinidene (7 ) | 1.786(2) | [4] |
| P-C (carbenic) in NHCMe4-TerP=PTer (3 ) | 1.8306(19) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.
General Experimental Conditions: All manipulations were performed under an inert argon atmosphere using standard Schlenk techniques to exclude air and moisture.[4]
Synthesis of NHCMe4-diphosphene adduct (3):
-
A stoichiometric amount of NHCMe4 (2) was added to a solution of diphosphene TerMesP=PTerMes (1) at room temperature.[4]
-
The reaction mixture immediately changed color from yellow to deep red.[4]
-
The formation of the adduct was monitored and characterized by ³¹P{¹H} NMR spectroscopy.[4]
Hydrolysis of the NHC-diphosphene adduct:
-
The pre-formed NHC adduct (3) was subjected to hydrolysis.[2]
-
The reaction progress was monitored to observe the formation of a phosphino-substituted phosphine oxide.[2]
-
The liberation of the NHC during the reaction confirmed its catalytic role.[2]
Hydrogenation of the NHC-diphosphene adduct:
-
The NHC adduct (3) was reacted with an ammonia-borane complex (H₃N·BH₃) at room temperature.[2]
-
The reaction was observed to proceed instantaneously, in contrast to the very slow reaction of the free diphosphene.[2]
-
The product, a dihydrodiphosphane, was characterized to confirm the reaction outcome.[2]
Spectroscopic and Analytical Techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra were recorded on standard spectrometers.[4][5]
-
Mass Spectrometry: ESI-TOF mass spectrometry was used for the determination of molecular weights.[3]
-
X-ray Crystallography: Single-crystal X-ray diffraction was employed to determine the solid-state structures of the compounds.[5]
Workflow and Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental validation process and the reaction pathways.
Caption: Workflow for the validation of computational models.
Caption: Reaction pathways of NHC-activated diphosphenes.
References
In the realm of phosphorus-related catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and overall success of a chemical transformation. For decades, phosphine ligands have been the workhorses of catalysis, their versatility and tunability making them indispensable tools for synthetic chemists. However, the turn of the century witnessed the meteoric rise of N-heterocyclic carbenes (NHCs) as a powerful alternative, often outperforming their phosphine counterparts in a variety of catalytic applications. This guide provides a comprehensive side-by-side comparison of NHC and phosphine ligands in three key phosphorus-related catalytic reactions: the Suzuki-Miyaura coupling, the Heck reaction, and olefin metathesis.
At a Glance: Key Differences and Performance Metrics
The fundamental differences between NHCs and phosphines lie in their electronic and steric properties. NHCs are generally stronger σ-donors and weaker π-acceptors than phosphines. This strong σ-donation leads to more stable metal complexes, which can translate to higher catalyst stability and longevity.[1] Sterically, both ligand classes offer a high degree of tunability, allowing for fine control over the catalyst's reactivity and selectivity.
The following tables summarize the quantitative performance of NHC and phosphine ligands in selected catalytic reactions, providing a clear comparison of their efficacy.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following data highlights the performance of palladium catalysts bearing either an NHC or a phosphine ligand in the coupling of various aryl chlorides with phenylboronic acid.
| Entry | Aryl Chloride | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | Ref |
| 1 | 4-Chloroacetophenone | IPr (NHC) | 0.03 | 0.5 | 98 | 3267 | [2] |
| 2 | 4-Chloroacetophenone | XPhos (Phosphine) | 0.03 | 1 | 95 | 3167 | [2] |
| 3 | 2-Chlorotoluene | IPr (NHC) | 0.05 | 2 | 92 | 1840 | [3] |
| 4 | 2-Chlorotoluene | P(t-Bu)₃ (Phosphine) | 1.0 | 24 | 85 | 85 | [4] |
| 5 | 4-Chlorotoluene | SIPr (NHC) | 0.1 | 1 | 99 | 990 | [5] |
| 6 | 4-Chlorotoluene | SPhos (Phosphine) | 0.1 | 1 | 97 | 970 | [4] |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene SIPr: 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl P(t-Bu)₃: Tri(tert-butyl)phosphine SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Table 2: Heck Reaction of Aryl Bromides
The Heck reaction offers a powerful method for the arylation of alkenes. This table compares the performance of palladium catalysts with NHC and phosphine ligands in the reaction of aryl bromides with n-butyl acrylate.
| Entry | Aryl Bromide | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | Ref |
| 1 | 4-Bromoacetophenone | IPr (NHC) | 0.2 | 1 | 94 | 470 | [6] |
| 2 | 4-Bromoacetophenone | P(o-tol)₃ (Phosphine) | 1.0 | 12 | 92 | 92 | [7] |
| 3 | 4-Bromotoluene | Ligand 6c (NHC-phosphine hybrid) | 1.0 | 12 | 98 | 98 | [8] |
| 4 | 4-Bromotoluene | PPh₃ (Phosphine) | 1.0 | 24 | 85 | 85 | [9] |
| 5 | 1-Bromo-4-nitrobenzene | IMes (NHC) | 0.5 | 2 | 99 | 198 | [10] |
| 6 | 1-Bromo-4-nitrobenzene | P(t-Bu)₃ (Phosphine) | 1.0 | 4 | 95 | 95 | [11] |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene P(o-tol)₃: Tri(o-tolyl)phosphine Ligand 6c: A specific triaryl phosphine-functionalized N-heterocyclic carbene ligand[8] PPh₃: Triphenylphosphine IMes: 1,3-Dimesitylimidazol-2-ylidene P(t-Bu)₃: Tri(tert-butyl)phosphine
Table 3: Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate
Olefin metathesis, particularly ring-closing metathesis (RCM), has revolutionized the synthesis of cyclic compounds. The comparison here is between the first-generation Grubbs catalyst (phosphine-based) and the second-generation Grubbs catalyst (NHC-based).
| Entry | Catalyst | Ligand Type | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Ref |
| 1 | Grubbs I | Phosphine (PCy₃) | 5 | 2 | ~50 | [12] |
| 2 | Grubbs II | NHC (SIMes) | 5 | 0.25 | >95 | [12][13] |
| 3 | Grubbs I | Phosphine (PCy₃) | 1 | 24 | Low | |
| 4 | Grubbs II | NHC (SIMes) | 1 | 1 | High |
PCy₃: Tricyclohexylphosphine SIMes: 1,3-Dimesitylimidazolidin-2-ylidene
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
A dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium precatalyst (0.03-1.0 mol%) and the ligand are then added under a positive flow of the inert gas. The solvent (e.g., toluene, dioxane, or a mixture with water, 3-5 mL) is added, and the reaction mixture is stirred at the specified temperature for the indicated time.[2][3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Heck Reaction of Aryl Bromides
In a sealed tube, the aryl bromide (1.0 mmol), n-butyl acrylate (1.2 mmol), and a base (e.g., K₂CO₃ or Et₃N, 2.0 mmol) are combined. The palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.2-1.0 mol%) and the respective ligand are added. The tube is flushed with an inert gas, and a degassed solvent (e.g., DMF, DMAc, or toluene, 3-5 mL) is added.[6][8][9] The reaction mixture is then heated to the specified temperature with vigorous stirring for the designated time. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by flash chromatography to yield the desired cinnamate product.
General Procedure for Ring-Closing Metathesis (RCM)
To a solution of diethyl diallylmalonate (1.0 mmol) in a dry, degassed solvent (e.g., dichloromethane or toluene, 10-20 mL) under an inert atmosphere is added the Grubbs catalyst (1-5 mol%).[12][13] The reaction mixture is stirred at room temperature or heated as specified. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the cyclic product. For reactions using Grubbs I, longer reaction times are generally required.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in the Suzuki-Miyaura, Heck, and olefin metathesis catalytic cycles, highlighting the coordination of the pivotal NHC or phosphine ligand to the metal center.
References
- 1. Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. hwpi.harvard.edu [hwpi.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrophosphate Detection in Biological Media: Cross-Validation of NH-Containing Chemosensor Performance
For researchers, scientists, and drug development professionals, the accurate quantification of inorganic pyrophosphate (PPi) in biological samples is crucial for understanding various physiological and pathological processes. This guide provides an objective comparison of NH-containing chemosensors with established enzymatic and metal-complex-based assays for PPi detection, supported by experimental data and detailed protocols.
Inorganic pyrophosphate is a critical byproduct of ATP hydrolysis and plays a significant role in cellular metabolism, DNA replication, and bone formation. Consequently, aberrant PPi levels have been implicated in several diseases, making its precise measurement in biological fluids like plasma and serum essential for both basic research and clinical diagnostics. This report details the performance of three major classes of PPi detection methods: NH-containing chemosensors, enzymatic assays, and metal-complex-based fluorescent sensors, with a focus on their application in complex biological matrices.
Performance Comparison of Pyrophosphate Detection Methods
The selection of an appropriate PPi detection method depends on the specific requirements of the experiment, such as the need for high sensitivity, selectivity against other phosphate-containing anions, or suitability for high-throughput screening. The following table summarizes the key performance metrics of the three compared methods.
| Feature | NH-Containing Chemosensors (Urea/Amide-Based) | Enzymatic Assays (Luminescence/Colorimetric) | Metal-Complex-Based Sensors (e.g., Zn²⁺-DPA) |
| Principle | Host-guest interaction via hydrogen bonding between NH groups and PPi. | Multi-enzyme cascade reaction leading to a detectable signal (light or color). | Coordination of PPi to metal centers, causing a change in fluorescence. |
| Detection Limit | Typically in the micromolar (µM) range in aqueous media. | High sensitivity, often in the nanomolar (nM) range (e.g., 3.5-9 nM).[1][2][3] | High sensitivity, with detection limits in the nanomolar (nM) range (e.g., 49 nM). |
| Selectivity | Generally good for PPi over other anions, but can have cross-reactivity with ATP. | High selectivity for PPi; monomeric inorganic phosphate (Pi) does not typically interfere. | Good to excellent selectivity for PPi over other anions like ATP and ADP, which is a key design feature. |
| Biological Media | Performance can be affected by the high water content and competing ions in biological samples; often requires organic co-solvents. | Excellent performance and accuracy in biological fluids like plasma, with high recovery rates (93-106%).[1][2][3] | Demonstrated functionality in 100% aqueous solutions and for bioimaging in living cells. |
| Instrumentation | Spectrophotometer or spectrofluorometer. | Luminometer or spectrophotometer/plate reader. | Spectrofluorometer. |
| Advantages | Simple design, low cost, real-time detection. | Very high sensitivity and specificity, well-established and commercially available. | High sensitivity, good selectivity, suitable for cellular imaging. |
| Disadvantages | Often lower sensitivity and may have solubility issues in purely aqueous media. | Can be complex, may require sample pre-treatment, and enzymes can be costly and require specific storage conditions. | Synthesis of the sensor can be complex and may require careful control of experimental conditions. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in PPi detection, the following diagrams illustrate the signaling pathway of an NH-containing chemosensor and a typical experimental workflow for PPi cross-validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key PPi detection methods discussed.
Protocol 1: PPi Detection using a Generic Hydrogen-Bonding Based Chemosensor
-
Reagent Preparation : Prepare a stock solution of the NH-containing chemosensor (e.g., a urea-based sensor) in a suitable solvent (e.g., DMSO). Prepare a series of PPi standard solutions in the biological buffer of choice (e.g., HEPES or Tris buffer, pH 7.4).
-
Sample Preparation : If using biological fluids like serum or plasma, perform deproteinization using a spin column with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove interfering proteins.
-
Assay Procedure : In a 96-well plate, add the deproteinized biological sample or PPi standard. Add the chemosensor stock solution to each well to reach the final desired concentration.
-
Signal Detection : Incubate the plate for a specified time at a controlled temperature. Measure the fluorescence or absorbance at the predetermined excitation and emission wavelengths using a microplate reader.
-
Data Analysis : Construct a calibration curve using the PPi standards. Determine the PPi concentration in the biological samples by interpolating their signal from the calibration curve.
Protocol 2: PPi Detection using a Bioluminescence-Based Enzymatic Assay
This protocol is based on the conversion of PPi to ATP by ATP sulfurylase, followed by the detection of ATP using a luciferase-based reaction.[1][2][3]
-
Reagent Preparation : Prepare the assay buffer containing all necessary components except the enzymes. Prepare the ATP sulfurylase and luciferase enzyme solutions. Prepare PPi and ATP standards.
-
Sample Preparation : Collect blood in EDTA-containing tubes to prevent ATP degradation. Centrifuge to obtain plasma and filter through a 300,000 Da molecular weight cut-off membrane to remove ATP enclosed in cellular fragments.[1][3]
-
Measurement of Endogenous ATP : To a luminometer cuvette, add the assay buffer and the plasma sample. Measure the baseline luminescence to quantify the endogenous ATP.
-
Measurement of Total PPi + ATP : In a separate cuvette, add the assay buffer, the plasma sample, and the ATP sulfurylase enzyme. This will convert the PPi in the sample to ATP. Add the luciferase enzyme and measure the total luminescence.
-
Internal Standardization : To correct for matrix effects, add a known amount of ATP standard to both cuvettes and measure the increase in luminescence.
-
Data Analysis : Calculate the endogenous ATP concentration from the first measurement. Calculate the total (endogenous ATP + PPi-derived ATP) concentration from the second measurement. The PPi concentration is the difference between the total and endogenous ATP concentrations, corrected using the internal ATP standard.
Protocol 3: PPi Detection using a Metal-Complex-Based Fluorescent Sensor
This protocol describes a general procedure for using a Zn²⁺-DPA based fluorescent sensor.
-
Reagent Preparation : Synthesize and characterize the Zn²⁺-DPA complex or obtain it commercially. Prepare a stock solution of the sensor in a suitable buffer (e.g., HEPES, pH 7.4). Prepare PPi standard solutions in the same buffer.
-
Sample Preparation : Prepare biological samples as described in Protocol 1, ensuring the final buffer conditions are compatible with the sensor.
-
Assay Procedure : In a fluorescence cuvette or a 96-well black plate, add the buffered solution of the Zn²⁺-DPA sensor. Add the prepared biological sample or PPi standard.
-
Signal Detection : Excite the solution at the optimal wavelength for the sensor and record the fluorescence emission spectrum. The binding of PPi will typically cause a change (increase or decrease) in the fluorescence intensity at a specific wavelength.
-
Data Analysis : Plot the change in fluorescence intensity as a function of PPi concentration to generate a calibration curve. Determine the PPi concentration in the unknown samples from this curve. For selectivity studies, perform the same experiment in the presence of other anions (e.g., ATP, ADP, Pi) and compare the fluorescence response.
Conclusion
The choice of a pyrophosphate detection method is a critical decision in experimental design. Enzymatic assays offer unparalleled sensitivity and are well-suited for accurate quantification in complex biological fluids, making them a gold standard for many applications. Metal-complex-based fluorescent sensors also provide high sensitivity and selectivity, with the added advantage of being applicable to cellular imaging. NH-containing chemosensors, based on hydrogen bonding, represent a simpler and more cost-effective approach. While their application in complex biological media is still an area of active development, their potential for real-time monitoring and integration into sensor arrays is promising. For robust and reliable results, it is recommended to cross-validate findings from a new sensor with an established method, particularly when working with challenging biological samples.
References
Safety Operating Guide
Proper Disposal of NHC-Diphosphate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Hydroxy-4-nitrosocytidine 5'-diphosphate (NHC-diphosphate), a compound noted for its potential health and environmental hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Profile and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Therefore, preventing its release into the environment is a primary concern. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat[1][2]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1][2]. An accessible safety shower and eye wash station are mandatory in the handling area[1][2].
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Category 4: Harmful if swallowed[1][2]. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][2] |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life[1][2]. | P273: Avoid release to the environment.[1][2] |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects[1][2]. | P391: Collect spillage.[1][2] |
II. Step-by-Step Disposal Protocol
The primary disposal route for this compound and its contaminated materials is through an approved hazardous waste disposal facility[1][2]. Under no circumstances should this compound be disposed of down the drain or in regular trash.
A. Solid Waste (Pure Compound, Contaminated Labware)
-
Segregation: All solid waste contaminated with this compound, including unused or expired compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, must be segregated from non-hazardous waste.
-
Containment: Place all solid this compound waste into a clearly labeled, sealable, and chemically compatible hazardous waste container. The container should be marked with "Hazardous Waste" and the specific chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1][2].
-
Pickup: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
B. Liquid Waste (Solutions containing this compound)
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," and an approximate concentration. List all other components of the solution.
-
Storage: Store the liquid waste container in secondary containment to prevent spills. The storage area should be a designated hazardous waste accumulation site.
-
Disposal: Arrange for pickup by your institution's EHS department or a certified hazardous waste disposal service.
C. Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol or isopropanol) to remove residues.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Washing: After the initial rinse, the glassware can be washed with a standard laboratory detergent and water.
D. Spill Management
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material such as diatomite or universal binders to contain the spill[1][2]. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect and Dispose: Collect the absorbed material and contaminated cleaning supplies in a sealed, labeled hazardous waste container for disposal.
-
Decontaminate: Decontaminate the spill area by scrubbing with alcohol, and collect all decontamination materials as hazardous waste[1][2].
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures, as well as local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
